(2R)-2-(Bromomethyl)oxetane
Description
The exact mass of the compound this compound is 149.96803 g/mol and the complexity rating of the compound is 46.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(bromomethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Ascendance of the Oxetane Motif in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-(Bromomethyl)oxetane
For researchers, scientists, and professionals in drug development, the identification of novel molecular scaffolds that can favorably modulate the properties of bioactive compounds is a paramount objective. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in medicinal chemistry.[1][2] Its value lies in a unique combination of properties: it is a small, polar, and rigid three-dimensional structure that can serve as a bioisostere for less favorable groups like carbonyls or gem-dimethyl moieties.[3][4] The incorporation of an oxetane can profoundly improve key drug-like characteristics, including aqueous solubility, metabolic stability, and lipophilicity, while providing a novel chemical space for intellectual property.[1][2][5]
This guide focuses on a key chiral building block, This compound . This reagent provides a direct and stereochemically defined route for introducing the 2-oxetanylmethyl group into target molecules. We will explore its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, providing the technical insights necessary for its effective application in research and development.
Core Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[6][7][8] Its key physical and chemical identifiers are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [9] |
| CAS Number | 2306254-86-2 | [9] |
| Molecular Formula | C₄H₇BrO | [6][7][8] |
| Molecular Weight | 151.00 g/mol | [6][8][10][11] |
| Appearance | Colorless to pale yellow liquid | [6][8] |
| Boiling Point | ~158 °C | [6][9] |
| Density | ~1.568 g/cm³ | [6][9][12] |
| Flash Point | ~61 °C | [6][12] |
| Storage Temperature | -20 °C | [6][11] |
| Sensitivity | Moisture Sensitive | [6][8] |
Spectroscopic Profile: Identifying this compound
Spectroscopic analysis is critical for confirming the identity and purity of the reagent. While specific spectra should always be acquired for the lot in use, the following provides an expected profile based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon (¹³C) NMR spectra are definitive. The asymmetric nature of the molecule results in a unique signal for each proton and carbon.
-
¹H NMR: The protons on the oxetane ring adjacent to the oxygen atom (at the C4 position) are expected to appear furthest downfield among the ring protons, typically around 4.6 ppm, due to the deshielding effect of the oxygen.[13] The chiral center proton (C2) will be a multiplet, coupled to both the C3 and bromomethyl protons. The bromomethyl (CH₂Br) protons will be shifted downfield due to the electron-withdrawing bromine atom.
-
¹³C NMR: The carbon of the bromomethyl group (CH₂Br) will be the most upfield signal, while the two carbons of the oxetane ring attached to oxygen (C2 and C4) will be the most downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| CH₂Br | 3.5 - 3.7 (m) | ~35 | Deshielded by adjacent bromine. |
| CH (C2) | 4.8 - 5.0 (m) | ~78 | Deshielded by ring oxygen and adjacent to bromine substituent. |
| CH₂ (C3) | 2.6 - 2.8 (m) | ~28 | Typical aliphatic oxetane protons. |
| CH₂ (C4) | 4.5 - 4.7 (m) | ~75 | Deshielded by ring oxygen. |
Synthesis and Stereochemical Control
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most reliable and common method is the intramolecular Williamson etherification, which involves the cyclization of a chiral 1,3-halohydrin precursor.
Causality Behind the Synthesis:
-
Stereocontrol: The synthesis begins with a commercially available chiral starting material, such as (R)-epibromohydrin, to establish the required stereocenter early and carry it through the synthetic sequence.
-
Formation of the 1,3-Diol System: The core challenge is creating the 1,3-diol relationship necessary for cyclization. This is achieved through a sequence of reactions that extend the carbon chain and then selectively hydroxylate the terminal position.
-
Cyclization: The final step leverages the Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the primary alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in an Sₙ2 reaction to form the strained four-membered oxetane ring.[3] The kinetics for forming a four-membered ring are less favorable than for five- or six-membered rings, necessitating the use of a strong base and a good leaving group.[3]
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from two key reactive sites: the primary bromide and the oxetane ring itself.
Pathway A: Nucleophilic Substitution (Sₙ2)
This is the most common and intended reaction pathway. The bromomethyl group is a primary alkyl halide, making it an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles (amines, alcohols, thiols, etc.). This reaction is highly reliable for covalently attaching the oxetane moiety to a molecule of interest.
Experimental Protocol: General Procedure for N-Alkylation
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq) and a suitable aprotic solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5 eq) to the solution and stir for 5-10 minutes. Rationale: The base scavenges the HBr generated during the reaction, driving it to completion.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Gentle heating (40-60 °C) may be required to accelerate the reaction.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Rationale: This removes the DMF solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-((2R)-oxetanylmethyl) product. Rationale: Chromatography separates the product from unreacted starting material and byproducts.
Pathway B: Ring-Opening Reactions
The oxetane ring possesses significant ring strain (~106 kJ/mol), making it susceptible to cleavage under specific conditions.[3][14] However, it is notably more stable than an epoxide and generally requires activation by a Lewis or Brønsted acid to facilitate nucleophilic attack and ring-opening.[14] This stability is a key advantage, as the ring remains intact under a wide range of synthetic conditions, including those used for Sₙ2 reactions at the bromomethyl position.[15]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Hazards: The compound is classified as harmful if swallowed.[12][16] Like many brominated organic compounds, it should be considered a potential irritant to the skin, eyes, and respiratory system.[7][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Storage and Handling: The compound is moisture-sensitive and should be stored tightly sealed under an inert atmosphere at the recommended low temperature (-20 °C).[6][8][11]
Conclusion
This compound is a valuable and versatile building block for modern chemical synthesis, particularly in the field of drug discovery. Its well-defined stereochemistry and the reliable reactivity of its primary bromide handle allow for the strategic introduction of the beneficial oxetane motif. By understanding its core physicochemical properties, spectroscopic characteristics, and reactivity profile, researchers can confidently employ this reagent to create novel molecular architectures with enhanced pharmaceutical properties.
References
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- Smolecule. (2023). Buy this compound | 2306254-86-2.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane.
- Fluorochem. (n.d.). (R)-2-(Bromomethyl)oxetane.
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- AChemBlock. (n.d.). 2-Bromomethyl-oxetane 97% | CAS: 939759-23-6.
- Thermo Fisher Scientific. (n.d.). 2-(Bromomethyl)oxetane, 96% 250 mg | Buy Online | Thermo Scientific Chemicals.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Sigma-Aldrich. (n.d.). 2-(Bromomethyl)oxetane 939759-23-6.
- PubChem - NIH. (n.d.). 2-Ethyl-2-methyl-oxetane | C6H12O | CID 20726704.
- PubMed - NIH. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
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- ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).
- ATB. (n.d.). (2R)-1-Bromo-2-methylbutane | C 5 H 11 Br | MD Topology | NMR.
- Sigma-Aldrich. (n.d.). 3,3-Bis(bromomethyl)oxetane AldrichCPR 2402-83-7.
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Introduction: The Rise of the Oxetane Moiety in Modern Chemistry
An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Oxetane Systems
In the landscape of contemporary drug discovery and materials science, the oxetane ring has emerged as a privileged structural motif.[1][2] This four-membered cyclic ether, once considered a synthetic curiosity, is now strategically employed to enhance the physicochemical properties of bioactive molecules.[3] The incorporation of an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a valuable bioisostere for commonly found groups like gem-dimethyl and carbonyls.[1][4][5]
At the heart of its synthetic utility lies 3-(bromomethyl)oxetane , a versatile building block that serves as a robust handle for introducing the oxetane core.[6][7] The reactivity of this molecule is dominated by the exocyclic bromomethyl group, which provides a prime site for chemical modification. This guide offers an in-depth exploration of the principles governing the reactivity of this bromomethyl group, focusing on its synthetic transformations, the factors that influence them, and its application in the development of complex molecular architectures. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Fundamental Principles of Reactivity
To understand the synthetic utility of 3-(bromomethyl)oxetane, one must first appreciate the interplay between the strained oxetane ring and the exocyclic C-Br bond.
The Oxetane Ring: A Stable yet Strained Foundation
The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ/mol), a value comparable to that of an epoxide.[8][9] This inherent strain is a double-edged sword; while it makes the ring susceptible to ring-opening reactions under specific, typically acidic conditions, the ring itself is remarkably stable under the neutral or basic conditions required for many standard nucleophilic substitution reactions.[8][10] The structure is nearly planar, a conformation that minimizes gauche interactions.[11][12] This structural rigidity and polarity are key to the beneficial effects observed when incorporating oxetanes into larger molecules.[4]
The Bromomethyl Group: An Ideal Electrophilic Handle
The reactivity of the bromomethyl group is a classic example of a primary alkyl halide. The bond between the carbon and bromine atoms is highly polarized due to bromine's electronegativity, rendering the methylene carbon an electrophilic center, ripe for attack by nucleophiles.[13] Furthermore, the bromide ion (Br⁻) is an excellent leaving group, as it is a stable, weak base.[7][14] This combination of an accessible electrophilic carbon and a superb leaving group makes the bromomethyl moiety highly susceptible to nucleophilic substitution.
The primary mode of reaction for the bromomethyl group in this system is the bimolecular nucleophilic substitution (Sₙ2) reaction .[15] This pathway is favored because the electrophilic carbon is sterically unhindered (a primary carbon), allowing easy access for an incoming nucleophile.
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A Technical Guide to the Solubility of (2R)-2-(Bromomethyl)oxetane in Common Organic Solvents
This guide provides an in-depth technical analysis of the solubility of (2R)-2-(Bromomethyl)oxetane, a critical building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's solubility characteristics, the underlying chemical principles, and practical methodologies for its application in the laboratory.
Executive Summary: The Oxetane Advantage and Solubility Considerations
This compound has emerged as a valuable synthon in drug discovery, primarily due to the desirable physicochemical properties imparted by the oxetane ring. The inclusion of oxetane motifs in drug candidates has been shown to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1][2][3][4] The oxetane ring, a strained four-membered cyclic ether, introduces polarity and a three-dimensional structure, which can be advantageous for optimizing pharmacokinetic profiles.[5][6][7]
However, the solubility of this compound itself is a nuanced interplay between the polar oxetane moiety and the less polar bromomethyl group. Understanding its behavior in a range of common organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide will provide a predictive framework for its solubility and a detailed protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇BrO | [8][9] |
| Molecular Weight | 151.00 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Density | 1.568 g/mL | [8] |
| Boiling Point | 158 °C | [8] |
| Storage Temperature | -20 °C | [8] |
| Sensitivity | Moisture sensitive | [8][9] |
The presence of both a polar ether (the oxetane) and a halogenated alkyl group suggests that this compound will exhibit a broad, but not universal, solubility profile.
Predicting Solubility: A "Like Dissolves Like" Analysis
While specific quantitative data is not extensively published, we can infer the solubility of this compound in various classes of organic solvents based on its structure. The general principle of "like dissolves like" provides a strong predictive framework.
High Expected Solubility: Polar Aprotic and Moderately Polar Solvents
Solvents in this category are expected to be excellent choices for dissolving this compound. The polarity of these solvents will interact favorably with the polar oxetane ring, while their non-aqueous nature will accommodate the bromomethyl group.
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
Moderate to Good Expected Solubility: Polar Protic Solvents
Polar protic solvents are also likely to be effective, though the potential for hydrogen bonding with the oxetane oxygen may be a factor. For short-term use in reactions or chromatography, these are generally suitable.
-
Ethanol
-
Methanol
-
Isopropanol
It is important to note that due to the presence of the reactive bromomethyl group, prolonged storage in highly nucleophilic protic solvents, especially at elevated temperatures, may lead to solvolysis.
Low to Negligible Expected Solubility: Nonpolar Solvents
The significant polarity imparted by the oxetane ring is predicted to result in poor solubility in nonpolar solvents. Halogenated alkanes, as a general class, tend to be soluble in nonpolar solvents[10]; however, the influence of the polar oxetane ring in this specific molecule is likely to dominate.
-
Hexanes
-
Heptane
-
Toluene
-
Cyclohexane
The following diagram illustrates the logical flow for selecting an appropriate solvent based on these predictions.
Caption: Solvent selection workflow for this compound.
Experimental Protocol for Solubility Determination
Given the lack of extensive published data, empirical determination of solubility is a critical step for any new application. The following is a robust, self-validating protocol for determining the solubility of this compound in a solvent of interest.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Small volume vials (e.g., 2 mL) with screw caps
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled environment (e.g., lab bench at a recorded temperature)
Step-by-Step Procedure
-
Solvent Preparation: Dispense a precise volume (e.g., 1.00 mL) of the chosen solvent into a clean, dry vial.
-
Initial Solute Addition: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.
-
Dissolution Attempt: Cap the vial securely and vortex for 60 seconds. Visually inspect for any undissolved material.
-
Incremental Addition: If the initial amount dissolves completely, continue to add small, accurately weighed increments of the solute. After each addition, repeat the vortexing and visual inspection.
-
Reaching Saturation: The point of saturation is reached when a small amount of the solute remains undissolved after vigorous and sustained mixing.
-
Equilibration: Allow the saturated solution to stand for at least 30 minutes at a constant temperature to ensure equilibrium is reached.
-
Confirmation of Saturation: Vortex the sample again for 60 seconds. If solid material persists, the solution is confirmed to be saturated.
-
Calculation: The solubility is calculated by dividing the total mass of the dissolved solute by the volume of the solvent. The result is typically expressed in mg/mL or g/L.
The following diagram illustrates this experimental workflow.
Sources
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Methodological & Application
Application Note: (2R)-2-(Bromomethyl)oxetane as a Chiral Vector in Fragment-Based Drug Discovery
Topic: (2R)-2-(Bromomethyl)oxetane in Fragment-Based Drug Discovery Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, FBDD Specialists, and Process Chemists.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the escape from "flatland" (high
This guide details the strategic application of this compound, providing validated protocols for its incorporation into fragment libraries and lead optimization campaigns, with a focus on maintaining ring integrity during synthesis.
Technical Background & The "Oxetane Advantage"
Physicochemical Profile
The oxetane ring is a strained ether that exhibits high polarity due to the exposed oxygen lone pairs and a significant dipole moment. When used to replace a gem-dimethyl group, it reduces lipophilicity (lowering ClogP) and often blocks metabolically labile sites without incurring the steric penalty of larger heterocycles.
| Property | Value / Characteristic |
| CAS Number | 939759-23-6 |
| Formula | |
| MW | 151.00 g/mol |
| Boiling Point | ~158 °C |
| Density | 1.568 g/cm³ |
| Chirality | (2R)-configuration |
| Reactivity | Electrophilic alkylating agent ( |
Bioisosteric Impact
The following table summarizes the structural impact of replacing common motifs with the (2R)-2-methyloxetane moiety synthesized from this building block.
| Original Motif | Oxetane Replacement Effect | Mechanistic Benefit |
| Gem-dimethyl | Increases polarity while maintaining steric bulk. | |
| Carbonyl (C=O) | Mimics H-bond acceptance directionality; resists nucleophilic attack. | |
| Morpholine | Reduces pKa of proximal amines (inductive effect), improving permeability. |
Strategic Visualization
The diagram below illustrates the decision logic for incorporating this building block into a fragment growing campaign.
Figure 1: Decision workflow for deploying this compound to resolve physicochemical liabilities in fragment hits.
Experimental Protocols
Critical Handling & Safety
-
Hazard: this compound is an alkylating agent. It is harmful if swallowed and suspected of causing genetic defects. Handle in a fume hood with double nitrile gloves.
-
Stability Warning: Oxetanes are sensitive to Brønsted and Lewis acids, which catalyze ring opening to form 1,3-diols or halo-alcohols. Avoid acidic workups. Ensure all solvents are anhydrous and glassware is base-washed if necessary.
Protocol A: N-Alkylation of Secondary Amines (Fragment Growing)
This protocol describes the attachment of the oxetane vector to a secondary amine fragment. The use of a mild inorganic base and polar aprotic solvent favors
Materials:
-
Amine Fragment (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to amine)
-
Sodium Iodide (NaI) (0.1 equiv) - Optional catalyst for unreactive amines (Finkelstein condition)
Step-by-Step Procedure:
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the Amine Fragment (1.0 mmol) and anhydrous
(3.0 mmol) in anhydrous MeCN (10 mL). -
Addition: Add this compound (1.2 mmol) dropwise via syringe.
-
Note: If the amine is sterically hindered, add NaI (0.1 mmol) to generate the more reactive iodide in situ.
-
-
Reaction: Seal the vial and heat to 60 °C for 12–18 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the M+H of the product. If ring opening occurs (M+18 or M+Halide), lower temperature to 40 °C and extend time.
-
-
Workup (Crucial):
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[3]
-
Modifier:Pre-treat silica with 1% Triethylamine (
) in the eluent system to neutralize acidic sites on the silica that could degrade the oxetane during purification.
-
Protocol B: O-Alkylation of Phenols
Phenolic hits often suffer from rapid glucuronidation. Capping with the oxetane ring can improve metabolic stability.[3][4][5]
Materials:
-
Phenol Fragment (1.0 equiv)
-
This compound (1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve Phenol Fragment (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol) and stir at room temperature for 15 minutes to generate the phenolate. -
Alkylation: Add this compound (1.5 mmol).
-
Reaction: Heat to 80 °C for 4–8 hours.
-
Note: Phenolates are less basic than alkyl amines, reducing the risk of elimination, but higher temperatures are often required.
-
-
Workup: Dilute with diethyl ether (Et2O) and wash extensively with water (3x) to remove DMF. Dry organic layer over
.[3] -
Purification: Silica gel chromatography (using 1%
buffered eluent).
Mechanistic Pathway & Troubleshooting
The following diagram details the reaction pathway and competing side reactions (Ring Opening) that must be avoided.
Figure 2: Reaction pathway showing the desired SN2 substitution versus the acid-catalyzed ring-opening liability.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion | Steric hindrance or poor nucleophilicity. | Add 0.1 eq NaI (Finkelstein); Switch solvent to DMF; Increase temp to 80°C (cautiously). |
| Ring Opening | Acidic impurities in solvent or silica gel. | Use anhydrous solvents; Add 1% |
| Elimination Product | Base is too strong/hindered. | Switch from NaH or t-BuOK to |
References
-
Wuitschik, G., et al. (2010).[6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010).[6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
BOC Sciences. (2024). 2-(Bromomethyl)oxetane Product Properties.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Bromomethyl)oxetane. Link
Sources
- 1. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromomethyl-oxetane 97% | CAS: 939759-23-6 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Divergent Synthesis of Chiral Alcohols from (2R)-2-(Bromomethyl)oxetane
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the strategic utilization of (2R)-2-(Bromomethyl)oxetane as a chiral linchpin.
Executive Summary
This compound (CAS: 939759-23-6) represents a high-value "chiral linchpin" in modern medicinal chemistry. Unlike traditional chiral pool reagents (e.g., amino acids, tartrates), this strained ether offers a unique combination of electrophilic versatility and conformational rigidity .
This guide details the protocols for converting this specific oxetane into a library of functionalized chiral alcohols —specifically homoallylic alcohols , 1,3-amino alcohols , and chiral epoxides . These motifs are critical pharmacophores in protease inhibitors, statins, and macrolide antibiotics.
Key Technical Advantage: The oxetane ring strain (~106 kJ/mol) drives ring-opening reactions under mild conditions, while the (2R)-stereocenter directs the chirality of the resulting acyclic chain with high fidelity.
Strategic Reaction Pathways
The chemical utility of this compound relies on distinguishing between its two electrophilic sites: the strained ring carbons (C2/C4) and the exocyclic bromomethyl group.
The "Switchboard" of Reactivity
-
Path A (C4-Selective Ring Opening): Nucleophilic attack at the less hindered C4 position yields chiral secondary alcohols with a pendant bromomethyl group. This is the primary route for carbon chain extension.
-
Path B (C2-Selective Ring Opening): Rare and difficult to control; typically avoided in favor of Path A.
-
Path C (Cascade Cyclization): Ring opening followed by intramolecular displacement of the bromide yields chiral epoxides or azetidines .
Pathway Visualization
The following diagram illustrates the divergent synthesis logic.
Figure 1: Divergent reaction pathways from this compound. Path A (Green nodes) represents the primary utility for generating chiral alcohol libraries.
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed C4-Ring Opening with Grignard Reagents
Objective: Synthesis of Chiral Homoallylic Alcohols (e.g., (2R)-1-bromo-6-hepten-2-ol derivatives). Mechanism: The copper catalyst forms a cuprate species that attacks the less sterically hindered C4 position of the oxetane. The (2R) stereocenter is preserved (retention of configuration relative to the carbon backbone, though Cahn-Ingold-Prelog priority may change).
Materials:
-
This compound (1.0 equiv)
-
Grignard Reagent (e.g., Allylmagnesium bromide, 1.2 equiv)
-
CuI (Copper(I) Iodide) (10 mol%)
-
Solvent: Anhydrous THF
-
Temperature: -78°C to 0°C
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, suspend CuI (19 mg, 0.1 mmol) in anhydrous THF (5 mL). Cool to -78°C.
-
Organometallic Formation: Dropwise add the Grignard reagent (1.2 mmol) to the CuI suspension. Stir for 15 minutes to allow the formation of the organocuprate species. Note: The solution should turn a dark color.
-
Substrate Addition: Dissolve this compound (151 mg, 1.0 mmol) in THF (2 mL) and add it slowly to the reaction mixture at -78°C.
-
Reaction: Allow the mixture to warm slowly to -20°C over 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The oxetane spot (Rf ~0.6) should disappear.
-
Quench: Quench the reaction with saturated aqueous NH4Cl (5 mL) while still cold.
-
Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.[1]
-
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Outcome: A clear oil representing the chiral alcohol. Yield: Typically 75-85%. Stereochemical Integrity: >98% ee (retention).
Protocol B: Synthesis of Chiral 1,3-Amino Alcohols
Objective: Ring opening with nitrogen nucleophiles to create scaffolds for beta-blockers or amino-sugar mimics.
Step-by-Step Procedure:
-
Setup: In a sealed pressure tube, combine this compound (1.0 mmol) and the amine nucleophile (e.g., Benzylamine, 1.5 mmol).
-
Catalyst: Add Lithium Perchlorate (LiClO4, 0.2 equiv) as a mild Lewis acid promoter. Alternatively, use solvent-free conditions on silica gel support if the amine is liquid.
-
Heating: Heat the mixture to 60°C for 12 hours. The ring strain facilitates opening without harsh bases.
-
Workup: Dilute with CH2Cl2, wash with water to remove excess amine/salts.
-
Purification: The product is a 1-bromo-4-amino-butan-2-ol .
-
Critical Note: If base is present (or excess amine), the product may spontaneously cyclize to form a chiral azetidine or pyrrolidine depending on the chain length. Control pH to isolate the open-chain alcohol.
-
Analytical Data & Validation
To validate the synthesis, compare the NMR signals of the starting oxetane vs. the ring-opened alcohol.
| Feature | This compound | Ring-Opened Product (Generic) |
| H-NMR (Key Signal) | ||
| C-NMR (C2) | ||
| IR Spectroscopy | ~980 cm⁻¹ (C-O-C symmetric stretch, Ring) | ~3400 cm⁻¹ (O-H broad stretch) |
| Chirality Check | Specific Rotation | Chiral HPLC (e.g., Chiralcel OD-H column) |
Troubleshooting & Critical Parameters
Regioselectivity Issues (C2 vs C4 Attack)
-
Problem: Nucleophile attacks C2 (the chiral center) instead of C4.
-
Cause: Steric bulk of the nucleophile is too low, or the Lewis acid is too strong (activating the C2-O bond via carbocation character).
-
Solution: Use "soft" nucleophiles (organocuprates rather than organolithiums). Ensure low temperatures (-78°C) are maintained during addition.
Polymerization
-
Problem: The reaction mixture becomes viscous; yield is low.
-
Cause: Cationic polymerization of the oxetane ring initiated by strong Lewis acids (e.g., BF3·OEt2) in the absence of a good nucleophile.
-
Solution: Always premix the nucleophile and catalyst before adding the oxetane. Avoid protic acids.
Bromide Displacement (Side Reaction)
-
Problem: The nucleophile displaces the Bromine atom instead of opening the ring.
-
Cause: Highly basic/nucleophilic conditions (e.g., using alkoxides).
-
Solution: The C-Br bond is relatively stable compared to the strained C-O bond under Lewis acidic conditions. However, with strong bases, the Br will leave. If this happens, switch to a non-basic nucleophile or lower the temperature.
References
-
Oxetane Ring Opening Methodologies
- Title: Regioselective Ring Opening of Oxetanes with Grignard Reagents C
- Source:Journal of Organic Chemistry
-
URL:[Link] (General reference for Cu-catalyzed opening).
-
Applications in Drug Discovery
-
Synthesis of 1,3-Amino Alcohols
-
General Oxetane Reactivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Incorporation of Oxetanes into Bioactive Molecules
For: Researchers, scientists, and drug development professionals.
Introduction: The Oxetane Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of small, strained ring systems has emerged as a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of physicochemical properties.[1]
This application note serves as a comprehensive guide for researchers on the strategic incorporation of oxetanes into bioactive molecules. We will delve into the rationale behind this approach, provide detailed, field-proven protocols for various synthetic strategies, and offer insights into the expected improvements in molecular properties.
The oxetane moiety is not merely a passive structural element; its incorporation can lead to profound and beneficial changes in a molecule's behavior.[2] Key advantages include:
-
Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the constrained oxetane ring can significantly increase the aqueous solubility of a parent molecule. This is a critical parameter for improving oral bioavailability and formulation characteristics.[2]
-
Improved Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1] The oxetane ring itself is generally more resistant to oxidative metabolism by cytochrome P450 enzymes, thus prolonging the half-life of a drug.
-
Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug development, the replacement of lipophilic groups (e.g., gem-dimethyl) with an oxetane can reduce the overall lipophilicity (logP) of a compound, which can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2]
-
Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine. This subtle modulation can be crucial for optimizing target engagement and reducing off-target effects.
-
Three-Dimensionality and Novel Chemical Space: The puckered, three-dimensional structure of the oxetane ring introduces conformational rigidity and allows for the exploration of new chemical space, potentially leading to improved target binding and selectivity.[1]
This guide will provide the necessary knowledge and practical protocols to empower researchers to harness the "oxetane advantage" in their drug discovery programs.
Strategic Incorporation of Oxetanes: A Workflow
The decision to incorporate an oxetane moiety should be a strategic one, driven by the specific challenges associated with a lead compound. The following workflow outlines a logical approach to the design, synthesis, and evaluation of oxetane-containing analogues.
Caption: A general workflow for the strategic incorporation of oxetanes.
Synthetic Protocols for Oxetane Incorporation
The successful incorporation of an oxetane ring hinges on the selection of an appropriate synthetic methodology. The choice of protocol will depend on the desired substitution pattern, the functional group tolerance of the starting materials, and the stage of the synthesis (early-stage building block synthesis vs. late-stage functionalization).
Protocol 1: Williamson Ether Synthesis for Pendant Oxetanes
The Williamson ether synthesis is a robust and widely used method for forming ethers, and it can be adapted for the intramolecular cyclization of 1,3-diols to form oxetanes. This method is particularly useful for creating pendant oxetane moieties.
Rationale: This protocol relies on the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then displaces a leaving group (typically a tosylate or mesylate) in an intramolecular SN2 reaction. The 1,3-disposition of the alcohol and the leaving group is crucial for the formation of the four-membered oxetane ring.
Step-by-Step Methodology:
-
Monoprotection of a 1,3-Diol (if necessary): If you are starting with a symmetric 1,3-diol and wish to introduce different substituents, one of the hydroxyl groups must be selectively protected. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.
-
To a solution of the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) and TBDMS-Cl (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
-
Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.
-
To a solution of the mono-protected diol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (TsCl) (1.2 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.
-
-
Deprotection of the Silyl Ether (if necessary): The protecting group is removed to liberate the hydroxyl group that will act as the nucleophile in the cyclization step.
-
To a solution of the crude tosylate in tetrahydrofuran (THF), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
-
-
Intramolecular Cyclization: The final step is the base-mediated intramolecular cyclization to form the oxetane ring.
-
To a solution of the hydroxy-tosylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired oxetane.[3]
-
Protocol 2: Paternò-Büchi Reaction for Spirocyclic Oxetanes
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This method is particularly well-suited for the synthesis of spirocyclic oxetanes when a cyclic ketone is used as the carbonyl component.
Rationale: This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the oxetane product. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the substituents on both the carbonyl and the alkene.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the cyclic ketone (1.0-3.0 eq) and the alkene (1.0 eq) in an appropriate solvent (e.g., acetonitrile, benzene). The use of excess ketone can help to minimize side reactions of the alkene.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the triplet excited state of the ketone.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with a UV lamp (typically a medium-pressure mercury lamp) at a suitable wavelength (e.g., >300 nm) to selectively excite the carbonyl compound.
-
The reaction temperature should be maintained, often at room temperature, using a cooling bath if necessary.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ketone.
-
Purify the crude product by flash column chromatography on silica gel to isolate the spirocyclic oxetane. The diastereoselectivity of the reaction should be assessed by NMR analysis of the purified product.
-
Protocol 3: Synthesis of 3-Substituted Oxetanes from Oxetan-3-one
Commercially available oxetan-3-one is a versatile building block that can be used to synthesize a wide variety of 3-substituted oxetanes, including 3-aminooxetanes.
Rationale: Oxetan-3-one can undergo many of the classical reactions of ketones, such as reductive amination, Grignard additions, and Wittig reactions. This allows for the introduction of a diverse range of functional groups at the 3-position of the oxetane ring.
Step-by-Step Methodology for Reductive Amination to form a 3-Aminooxetane:
-
Imine Formation:
-
To a solution of oxetan-3-one (1.0 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of a weak acid (e.g., acetic acid).
-
Stir the reaction at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the ketone starting material by TLC.
-
-
Reduction of the Imine:
-
To the reaction mixture containing the in situ-formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-aminooxetane by flash column chromatography. For basic compounds, it may be necessary to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the silica gel column.[4]
-
Late-Stage Functionalization with Oxetanes
A particularly powerful application of oxetane chemistry is in the late-stage functionalization of complex, bioactive molecules. This approach allows for the rapid generation of analogues with potentially improved properties without the need for a lengthy de novo synthesis.
Caption: General strategy for late-stage functionalization with oxetanes.
A common strategy for late-stage functionalization involves the N-alkylation of an amine in the parent molecule with an electrophilic oxetane building block, such as 3-bromooxetane.
Protocol for Late-Stage N-Alkylation with 3-Bromooxetane:
-
Reaction Setup:
-
To a solution of the amine-containing bioactive molecule (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add 3-bromooxetane (1.2-1.5 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to yield the N-oxetanylated bioactive molecule.
-
Characterization of Oxetane-Containing Molecules
The unambiguous characterization of newly synthesized oxetane-containing molecules is crucial. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the oxetane ring typically appear as multiplets in the region of 4.0-5.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the stereochemistry of the molecule.
-
¹³C NMR: The carbon atoms of the oxetane ring typically resonate in the range of 60-80 ppm. The carbon atom bearing the oxygen (C-O) will be the most downfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.
Data Summary: The Impact of Oxetane Incorporation
The following table summarizes the typical effects of replacing common functional groups with an oxetane moiety on key physicochemical properties.
| Original Functional Group | Oxetane Bioisostere | Effect on Aqueous Solubility | Effect on Metabolic Stability | Effect on Lipophilicity (logP) |
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Significantly Increased | Increased | Decreased |
| Carbonyl (Ketone) | 3-Substituted Oxetane | Increased | Increased | Decreased |
| Methylene | Oxetane | Increased | Variable | Decreased |
Conclusion
The incorporation of oxetanes into bioactive molecules represents a validated and powerful strategy in modern medicinal chemistry. The unique physicochemical properties of the oxetane ring can be leveraged to address common liabilities in drug candidates, such as poor solubility and metabolic instability. By understanding the rationale behind this approach and mastering the synthetic protocols detailed in this guide, researchers can effectively utilize the "oxetane advantage" to accelerate their drug discovery efforts and develop novel therapeutics with improved properties.
References
-
Tian, D., Chen, G., Wang, X., & Zhang, H. J. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011–18018. [Link]
-
Zhang, Y. Q., Li, S. H., Zhang, X., & Koh, M. J. (Year). Application to late-stage functionalization and complex molecule synthesis. ResearchGate. [Link]
-
Leitch, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Wang, Y., et al. (Year). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. ACS Publications. [Link]
-
Leitch, J. A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Chemical Space Exploration of Oxetanes. (Year). MDPI. [Link]
-
Cyclization reaction of diols anti-2 and syn-2 into oxetanes trans-5 and cis-5, respectively. (Year). ResearchGate. [Link]
-
Wipf, P., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(10), 3895–3914. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (Year). ChemRxiv. [Link]
-
Sun, J., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]
-
Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. (2010). PubMed. [Link]
-
ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA. (Year). ResearchGate. [Link]
-
Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. (Year). IRL @ UMSL. [Link]
-
Study on Synthesis Of Oxetan-3-ol. (Year). ResearchGate. [Link]
-
Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. (Year). Chemical Communications (RSC Publishing). [Link]
-
Chemical Space Exploration of Oxetanes. (2020). PMC. [Link]
-
1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). (Year). ResearchGate. [Link]
-
Purification: How to Run a Flash Column. (Year). Department of Chemistry : University of Rochester. [Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. (2020). PubMed. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (Year). PMC. [Link]
Sources
Application Note: Scalable Asymmetric Synthesis of (2R)-2-(Bromomethyl)oxetane
This Application Note is designed for process chemists and drug development scientists focusing on the scalable, asymmetric synthesis of (2R)-2-(Bromomethyl)oxetane . This chiral building block is increasingly critical in medicinal chemistry as a stable, polar bioisostere for gem-dimethyl or carbonyl groups, yet its scale-up is complicated by the strain and acid-sensitivity of the oxetane ring.
Executive Summary
This compound (CAS 939759-23-6) is a high-value chiral intermediate used to introduce the oxetane motif into pharmaceutical candidates. While direct cyclization methods exist, they often suffer from poor enantiomeric excess (ee) or scalability issues due to the volatility and instability of the oxetane ring.
This protocol details a "Protected Glycidol Route" , which is identified as the most robust pathway for multi-gram to kilogram scale-up. This route utilizes the Corey-Chaykovsky ring expansion of a protected chiral epoxide, ensuring high enantiomeric retention (>98% ee) and avoiding the side reactions associated with direct handling of epihalohydrins.
Key Advantages of This Protocol
-
Chiral Integrity: Starts from inexpensive, pool-chiral (R)-Glycidol; ring expansion proceeds with retention of configuration.
-
Scalability: Avoids high-dilution conditions required for some intramolecular cyclizations.
-
Safety: Mitigates risks associated with volatile alkylating agents through intermediate protection.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the direct handling of (R)-epibromohydrin in the ring expansion step, as the alkyl bromide moiety is susceptible to competitive alkylation by the sulfur ylide. Instead, a protective group strategy is employed.
Reaction Pathway[1][2][3][4][5][6]
-
Protection: (R)-Glycidol is protected as a benzyl ether to prevent proton interference and side reactions.
-
Ring Expansion: The epoxide is converted to the oxetane via dimethylsulfoxonium methylide (Corey-Chaykovsky reagent).
-
Deprotection: Hydrogenolysis restores the primary alcohol.
-
Functionalization: The alcohol is converted to the bromide under mild conditions to preserve the acid-sensitive oxetane ring.
Figure 1: Retrosynthetic strategy prioritizing chiral integrity and intermediate stability.
Detailed Experimental Protocol
Step 1: Preparation of (R)-Glycidyl Benzyl Ether
Objective: Protect the hydroxyl group to prevent quenching of the sulfur ylide.
-
Reagents: (R)-Glycidol (1.0 equiv), Benzyl bromide (1.1 equiv), NaH (60% dispersion, 1.2 equiv), TBAI (cat.), THF/DMF (9:1).
-
Procedure:
-
Suspend NaH in dry THF/DMF at 0°C under N₂.
-
Add (R)-Glycidol dropwise, maintaining temp <10°C (H₂ evolution). Stir for 30 min.
-
Add Benzyl bromide dropwise followed by catalytic TBAI.
-
Warm to RT and stir for 4-6 h.
-
Purification: Distillation or SiO₂ plug.
-
-
Checkpoint: Ensure complete removal of benzyl bromide (lachrymator) before proceeding.
Step 2: Ring Expansion to (2R)-2-(Benzyloxymethyl)oxetane
Objective: Convert the 3-membered epoxide to the 4-membered oxetane with retention of stereochemistry.
-
Mechanism: The sulfur ylide attacks the less hindered terminal carbon of the epoxide. The resulting alkoxide then displaces DMSO to close the oxetane ring. The chiral center at C2 is not involved in the bond-breaking/forming events, preserving configuration.
Figure 2: Mechanism of the Corey-Chaykovsky ring expansion.
-
Reagents: Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv), KOtBu (1.2 equiv), t-BuOH (solvent), DMSO (co-solvent).
-
Protocol:
-
Charge TMSOI and KOtBu into a reactor. Add t-BuOH and DMSO (1:1 ratio).
-
Heat to 50°C for 1 h to generate the ylide (dimethylsulfoxonium methylide).
-
Cool to 40°C. Add (R)-Glycidyl Benzyl Ether dropwise.
-
Stir at 50-60°C for 12-18 h. Monitor by GC/HPLC for disappearance of epoxide.
-
Workup: Cool to RT. Quench with water.[3] Extract with Et₂O or MTBE (Oxetanes are water-soluble; use exhaustive extraction).
-
Purification: Fractional distillation.
-
-
Scale-Up Note: On >100g scale, use solid KOH/DMSO instead of KOtBu/tBuOH for cost efficiency, though reaction times may increase.
Step 3: Deprotection to (2R)-2-(Hydroxymethyl)oxetane
Objective: Remove the benzyl group without opening the oxetane ring.
-
Reagents: H₂ (1 atm or balloon), 10% Pd/C (5 wt%), EtOH or MeOH.
-
Protocol:
-
Dissolve the benzyl ether in EtOH. Add Pd/C.
-
Stir under H₂ atmosphere at RT.
-
Critical Control: Monitor closely. Extended reaction times or acidic impurities in the catalyst can lead to hydrogenolysis of the oxetane ring (ring opening). Add a trace of NaHCO₃ to buffer the solution if necessary.
-
Filter through Celite. Concentrate carefully (product is volatile).
-
Step 4: Bromination to this compound
Objective: Convert the alcohol to bromide under non-acidic conditions.
-
Method A (Preferred for Scale): Mesylation/Finkelstein
-
Mesylation: Alcohol + MsCl + Et₃N in DCM at 0°C. Workup to isolate crude mesylate.
-
Displacement: Crude mesylate + LiBr (1.5 equiv) in Acetone or 2-Butanone (MEK) at reflux.
-
Why: This avoids the generation of strong acid (HBr) and phosphorus byproducts.
-
-
Method B (High Purity): Appel Reaction
-
Alcohol + CBr₄ (1.1 equiv) + PPh₃ (1.1 equiv) in DCM at 0°C.
-
Stir 2 h. Add Pentane to precipitate Ph₃PO. Filter and concentrate.
-
-
Final Purification: Vacuum distillation.
-
Boiling Point: ~134°C (estimated at 760 mmHg); distill at reduced pressure (e.g., 40-50°C @ 10 mmHg).
-
Process Safety & Stability Data
| Parameter | Data/Observation | Mitigation Strategy |
| Oxetane Stability | Acid sensitive. Ring opens in pH < 4. | Maintain pH > 7 during workup. Use buffered silica for chromatography. |
| Thermal Hazard | Exothermic ylide formation and ring expansion. | Control addition rate of epoxide. Ensure efficient cooling capacity. |
| Toxicity | Alkylating agent. Potential carcinogen. | Use closed systems. Double-glove. Destroy excess alkylating agents with NaOH/Thiosulfate. |
| Volatility | Product is a volatile liquid. | Avoid rotary evaporation at high vacuum/bath temp. Use a fractionating column. |
Analytical Controls
-
Chiral HPLC: Chiralpak IB or IC column. Mobile phase: Hexane/IPA. Compare against racemic standard (prepared from epibromohydrin).
-
NMR Verification:
-
¹H NMR (CDCl₃): Look for characteristic oxetane ring protons at δ 4.5-5.0 ppm (multiplets) and the exocyclic CH₂Br at δ 3.5 ppm.
-
¹³C NMR: Oxetane carbons typically appear around δ 70-80 ppm (C2) and δ 20-30 ppm (C3).
-
-
GC-MS: Check for ring-opened byproducts (homoallylic alcohols or halides).
References
-
Corey-Chaykovsky Reaction & Stereochemistry
-
Aggarwal, V. K., et al. "Ring Expansion of Chiral Epoxides with Dimethylsulfoxonium Methylide." Chem. Commun.2003 , 2644.
-
Sone, T., et al. "Catalytic Asymmetric Synthesis of 2,2-Disubstituted Oxetanes." J. Am. Chem. Soc.2008 , 130, 10078.
-
-
Oxetane Synthesis & Scale-Up
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chem. Rev.2016 , 116, 15032–15088.
-
Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angew. Chem. Int. Ed.2006 , 45, 7736.
-
-
General Process Chemistry
-
Okuma, K., et al. "One-step synthesis of oxetanes from ketones." J. Org. Chem.1983 , 48, 5133. (Foundational work on ylide stoichiometry).
-
Sources
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing (2R)-2-(Bromomethyl)oxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality provides access to previously unexplored chemical space, often leading to enhanced target engagement and improved physicochemical properties.[1][2] Among these, spirocycles incorporating an oxetane ring have garnered significant attention.
The oxetane moiety, a four-membered cyclic ether, is increasingly recognized as a valuable bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl groups.[3] Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while introducing a polar vector for hydrogen bonding.[3] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been proposed as advantageous replacements for ubiquitous moieties like morpholine, offering a unique combination of rigidity and polarity.[3]
This guide provides a comprehensive overview of the synthesis of spirocyclic compounds using the chiral building block, (2R)-2-(bromomethyl)oxetane. The focus is on a robust and versatile two-step synthetic strategy involving an initial nucleophilic substitution followed by an intramolecular cyclization. Detailed protocols, mechanistic insights, and key considerations for the successful synthesis of these valuable compounds are presented.
Synthetic Strategy: A Two-Step Approach to Spirocyclization
The primary strategy for constructing spirocyclic compounds from this compound hinges on a sequential nucleophilic substitution and intramolecular cyclization. This approach offers a modular and efficient route to a diverse range of spiro-N-heterocycles.
Step 1: Nucleophilic Substitution. The first step involves the reaction of this compound with a suitable nucleophile. The choice of nucleophile dictates the nature of the second ring in the final spirocyclic product. Primary amines and anilines are common choices, leading to the formation of spiro-piperidines and related N-heterocycles.
Step 2: Intramolecular Cyclization. The intermediate from the first step, now containing both the oxetane moiety and a nucleophilic group connected by a flexible linker, undergoes a base-mediated intramolecular cyclization to form the spirocyclic system. This is typically an intramolecular Williamson ether synthesis or a related nucleophilic substitution reaction.
Visualizing the Workflow: From Chiral Building Block to Spirocycle
Sources
catalytic conditions for reactions involving (2R)-2-(Bromomethyl)oxetane
Application Note: Catalytic Functionalization of (2R)-2-(Bromomethyl)oxetane
Executive Summary
This compound is a high-value chiral building block in medicinal chemistry, offering a metabolically stable, polar alternative to gem-dimethyl or carbonyl groups (the "oxetane effect"). However, its deployment is often hindered by the tension between the reactivity of the primary alkyl bromide and the strain energy (~107 kJ/mol) of the oxetane ring.
This guide details two validated catalytic protocols for functionalizing this scaffold without compromising ring integrity:
-
Nickel-Catalyzed Cross-Electrophile Coupling (XEC): For C(sp²)–C(sp³) bond formation (arylation).
-
Catalytic Finkelstein-Assisted Substitution: For C–O, C–N, and C–S bond formation.
Critical Handling & Stability Profile
Before initiating catalysis, researchers must account for the physicochemical idiosyncrasies of the reagent.
| Parameter | Specification | Practical Implication |
| Ring Strain | ~25.5 kcal/mol | Acid Sensitive: Avoid strong Brønsted acids (HCl, H₂SO₄) during workup. Use buffered quenching (sat. NH₄Cl or NaHCO₃). |
| Volatility | High (BP est. 140-150°C) | Evaporation Risk: Do not concentrate reaction mixtures to dryness under high vacuum if the product MW < 200. Co-evaporate with higher BP solvents. |
| Stereocenter | C2 position (R-config) | Chiral Retention: Reaction at the bromomethyl group (exocyclic) generally preserves the C2 stereocenter unless ring-opening occurs. |
| Lewis Acid Sensitivity | Moderate | Catalyst Choice: Ni(II) precatalysts are tolerated; strong Lewis acids (AlCl₃, BF₃) trigger polymerization/ring opening. |
Application I: Nickel-Catalyzed Cross-Electrophile Coupling
Objective: Attach the (2R)-oxetanylmethyl motif to an aryl halide (Ar-Br/I) to create a bioisostere-modified core.
Mechanistic Rationale
Traditional cross-coupling (Negishi/Suzuki) requires converting the alkyl bromide to an organometallic, which often triggers ring opening or requires strict anhydrous conditions. The Solution: Reductive Cross-Electrophile Coupling (XEC).
-
Catalyst: Nickel/Bipyridine system.
-
Reductant: Manganese (Mn) or Zinc (Zn) acts as the terminal reductant, avoiding pre-formed organometallics.
-
Activator: Sodium Iodide (NaI) is critical. It converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), facilitating the formation of the alkyl radical required for the Ni catalytic cycle.
Reaction Pathway Diagram
Figure 1: Nickel-catalyzed reductive cross-coupling mechanism highlighting the radical capture pathway which preserves the oxetane ring.
Detailed Protocol
Scale: 0.5 mmol Reaction Time: 12–16 hours
-
Glovebox/Inert Setup: In a nitrogen-filled glovebox (or using Schlenk technique), charge a 10 mL vial with:
-
Aryl Bromide: 1.0 equiv (0.5 mmol)
-
NiCl₂(DME): 10 mol% (11 mg)
-
dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine): 15 mol% (20 mg)
-
Mn powder: 3.0 equiv (82 mg) - Must be fine powder (<10 micron).
-
NaI: 0.5 equiv (37 mg) - Crucial for alkyl bromide activation.
-
MgCl₂: 1.0 equiv (47 mg) - Promotes reduction turnover.
-
-
Solvent Addition: Add anhydrous DMA (N,N-Dimethylacetamide) (2.5 mL, 0.2 M).
-
Reagent Addition: Add This compound (1.5 equiv, 113 mg/0.75 mmol) via syringe.
-
Note: The alkyl halide is used in excess due to potential homocoupling/reduction side reactions.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Stir vigorously (1000 rpm) at 60°C for 16 hours.
-
Observation: The mixture typically turns from green/blue to dark black/brown.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL).
-
Filter through a short pad of Celite/Silica to remove Mn salts.
-
Wash filtrate with 1M aqueous LiCl (x2) to remove DMA.
-
Dry (Na₂SO₄), concentrate (carefully!), and purify via column chromatography.
-
Application II: Catalytic Nucleophilic Substitution (SN2)
Objective: Synthesis of Oxetanyl-Ethers (Ar-O-CH₂-Ox) or Amines.
Mechanistic Rationale
Direct SN2 substitution on this compound is sluggish because the neopentyl-like position is sterically crowded by the puckered ring. The Solution: Cesium Effect + Iodide Catalysis.
-
Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" increases the nucleophilicity of phenols/amines due to the weak ion pairing of the large Cs⁺ cation.
-
TBAI (Tetrabutylammonium Iodide): Acts as a phase-transfer catalyst and a nucleophilic catalyst (converting Br to I), accelerating the reaction rate 10-fold and allowing lower temperatures (protecting the ring).
Workflow Diagram
Figure 2: Optimized workflow for Cs₂CO₃/TBAI mediated substitution.
Detailed Protocol
Scale: 1.0 mmol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar:
-
Nucleophile (Phenol/Amine): 1.0 mmol
-
Cs₂CO₃: 2.0 equiv (650 mg)
-
TBAI: 10 mol% (37 mg)
-
Solvent: Anhydrous Acetonitrile (MeCN) (5 mL, 0.2 M). DMF can be used for less soluble nucleophiles.
-
-
Activation: Stir at room temperature for 15 minutes to allow deprotonation/formation of the cesium salt.
-
Addition: Add This compound (1.2 equiv, 181 mg).
-
Reaction: Heat to 50–60°C under N₂ atmosphere.
-
Warning: Do not exceed 80°C. Higher temperatures increase the risk of ring opening or polymerization.
-
-
Monitoring: Monitor by TLC or LCMS. (Look for disappearance of nucleophile; the oxetane bromide is not UV active).
-
Workup:
-
Dilute with Ether/EtOAc.
-
Wash with water and brine.
-
Concentrate and purify.
-
References
-
Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Halides
-
Weix, D. J. et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Primary Alkyl Halides." J. Am. Chem. Soc.[1]2010 , 132, 920.
-
-
Oxetane Stability & Synthesis
- Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chem. Rev.2016, 116, 15035.
-
Cesium Effect in Alkylation
-
Synthesis of (2R)-2-(Bromomethyl)
- BenchChem Protocols. "Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol."
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Substitution Reactions of (2R)-2-(Bromomethyl)oxetane
Welcome to the technical support center for improving yields in substitution reactions with (2R)-2-(Bromomethyl)oxetane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this strained heterocyclic system.
Introduction to this compound Chemistry
This compound is a valuable chiral building block in organic synthesis, particularly in medicinal chemistry, due to its unique structural features. The presence of a reactive bromomethyl group allows for a variety of substitution reactions, while the strained four-membered oxetane ring can influence the physicochemical properties of the final molecule, often improving solubility and metabolic stability.[1][2] However, the inherent ring strain of the oxetane also presents a significant challenge: the potential for undesired ring-opening reactions, which can lead to complex product mixtures and low yields of the desired substituted product.[3][4]
This guide will provide a systematic approach to troubleshooting and optimizing your substitution reactions to favor the desired SN2 pathway at the bromomethyl group while minimizing competitive ring-opening.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter when performing substitution reactions on this compound.
Problem 1: Low or No Yield of the Desired Substituted Product
Symptoms:
-
TLC/LC-MS analysis shows mainly unreacted starting material.
-
The desired product is observed in trace amounts.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Actions & Protocols |
| Insufficient Nucleophilicity | The bromide on the primary carbon is a good leaving group, but a sufficiently strong nucleophile is required for an efficient SN2 reaction. Weak nucleophiles may not react at a reasonable rate, especially at lower temperatures. | 1. Evaluate Nucleophile Strength: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine base like DBU) to generate the more nucleophilic conjugate base. 2. Change the Nucleophile: If possible, switch to a stronger nucleophile. For example, thiols are generally more nucleophilic than alcohols. |
| Inappropriate Solvent | The choice of solvent is critical for SN2 reactions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity. | 1. Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to anhydrous DMF, DMSO, or acetonitrile. Protocol for Solvent Exchange: If your nucleophile is in a different solvent, carefully remove the original solvent under reduced pressure and redissolve the residue in the appropriate anhydrous polar aprotic solvent before adding the this compound. |
| Low Reaction Temperature | While lower temperatures can help to suppress side reactions, they can also significantly slow down the desired substitution. | 1. Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. A modest increase to 40-50 °C can sometimes be beneficial.[5] Be aware that higher temperatures may promote ring-opening. |
| Steric Hindrance | If your nucleophile is sterically bulky, the approach to the electrophilic carbon can be hindered, slowing down the reaction rate. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring for product formation. 2. Increase Temperature: As a last resort, a moderate increase in temperature may be necessary to overcome the activation energy barrier. |
Problem 2: Formation of Multiple Products, Including Ring-Opened Byproducts
Symptoms:
-
TLC/LC-MS analysis shows the desired product along with several other spots/peaks.
-
NMR analysis of the crude product indicates the presence of species lacking the characteristic oxetane ring signals.
Potential Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Actions & Protocols |
| Acidic Conditions | The oxetane ring is susceptible to ring-opening under acidic conditions.[4][6] The presence of even trace amounts of acid can catalyze the protonation of the oxetane oxygen, activating the ring for nucleophilic attack. | 1. Use Acid Scavengers: Add a non-nucleophilic base, such as proton sponge or a hindered amine (e.g., 2,6-lutidine), to the reaction mixture to neutralize any trace acids. 2. Ensure Basic or Neutral pH: Check the pH of your reaction mixture. If your nucleophile is an amine salt (e.g., R-NH₃⁺Cl⁻), a base must be added to free the nucleophilic amine. |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for ring-opening, which can become competitive with the desired substitution reaction. | 1. Reduce Reaction Temperature: If you are observing ring-opened products, reduce the reaction temperature. Many substitutions on this substrate can proceed at room temperature or even lower, albeit over a longer reaction time. |
| Lewis Acid Catalysis | The use of certain metal salts or other Lewis acids can coordinate to the oxetane oxygen, activating the ring for cleavage. | 1. Avoid Lewis Acids: Unless specifically required for a desired ring-opening, avoid the use of Lewis acids. If a counterion is necessary, choose one that is non-coordinating (e.g., from a sodium or potassium salt of your nucleophile). |
| Nucleophile-Induced Ring Opening | In some cases, the nucleophile itself can attack one of the carbons of the oxetane ring, leading to ring-opening. This is more likely with strong, hard nucleophiles and under conditions that favor ring activation. | 1. Optimize Reaction Conditions: Fine-tune the reaction conditions (solvent, temperature, concentration) to favor the SN2 substitution at the bromomethyl group. Often, lower temperatures will favor the desired pathway. |
Visualizing the Reaction Pathways
To better understand the competing reactions, consider the following diagram:
Caption: Decision tree for reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for substitution reactions with this compound?
A1: For most SN2 reactions, polar aprotic solvents are the top choice. We recommend starting with anhydrous N,N-dimethylformamide (DMF) or acetonitrile . These solvents effectively solvate the counter-ion of your nucleophile without forming strong hydrogen bonds with the nucleophile itself, thus maximizing its reactivity. Ensure your solvent is anhydrous, as water can act as a competing nucleophile and also decrease the reactivity of anionic nucleophiles.[5]
Q2: My nucleophile is an alcohol. How can I improve the yield of the corresponding ether?
A2: To increase the nucleophilicity of an alcohol, you must first deprotonate it to form the alkoxide. A common and effective method is the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the alcohol (1.2 equivalents) and anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Addition of Oxetane: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., to 40-50 °C) may be necessary for less reactive alkoxides, but monitor for byproduct formation.
-
Workup: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Q3: I am observing a significant amount of a rearranged or elimination product. What is happening?
A3: While SN2 reactions at a primary bromide are generally favored, competing pathways like SN1, E1, or E2 can occur under certain conditions. The formation of rearranged products suggests a carbocation intermediate (SN1/E1), which is unlikely with a strong nucleophile but can be promoted by heat and a weakly nucleophilic, strongly ionizing solvent.[5] Elimination (E2) can be favored by a sterically hindered, strongly basic nucleophile.
To favor substitution over elimination and rearrangement:
-
Use a high concentration of a strong, non-hindered nucleophile.
-
Avoid excessive heat. Room temperature is often the safest starting point.[5]
-
Use a polar aprotic solvent to favor the bimolecular (SN2/E2) pathway.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material, your product, and any potential byproducts. Staining with potassium permanganate is often useful for visualizing oxetane-containing compounds. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. It will allow you to monitor the disappearance of starting materials and the appearance of the product with the expected mass.
Q5: Is the oxetane ring stable during standard purification techniques like column chromatography on silica gel?
A5: The stability of the oxetane ring on silica gel can be substrate-dependent. While many oxetane-containing compounds are stable, the slightly acidic nature of silica gel can potentially cause ring-opening for more sensitive substrates.[6]
Troubleshooting Purification:
-
If you suspect degradation on silica, you can neutralize the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.
-
Minimize the time the compound spends on the column by using flash chromatography techniques.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound substitution reactions.
Caption: A step-by-step troubleshooting guide.
References
-
National Institutes of Health. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
National Institutes of Health. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
ResearchGate. Oxetane opening by various nucleophiles. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ResearchGate. (2016, July 12). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
The Dong Group. Oxetane Presentation.pptx. [Link]
Sources
Navigating the Reactivity of (2R)-2-(Bromomethyl)oxetane: A Technical Support Guide to Side Reactions with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of reactions involving (2R)-2-(bromomethyl)oxetane and strong bases. As a key building block in medicinal chemistry, the unique reactivity of this chiral oxetane derivative offers immense potential. However, its utility can be hampered by undesired side reactions. This guide, compiled by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields of your desired products, and confidently characterize your results.
Troubleshooting Guide: Unraveling Unexpected Outcomes
This section addresses specific experimental issues you may encounter. We provide not just solutions, but the underlying chemical principles to empower your future experimental design.
Issue 1: Low Yield of the Desired Substitution Product and a Significant Amount of an Unidentified Volatile Byproduct.
Question: I am attempting to synthesize (R)-(oxetane-2-yl)methanol by reacting this compound with aqueous sodium hydroxide. However, I'm observing a low yield of the alcohol and my crude NMR shows a complex mixture. What is likely happening and how can I fix it?
Answer:
This is a classic case of competing elimination and substitution reactions. While the S(_N)2 reaction to form the desired alcohol is one pathway, the use of a strong, albeit not particularly bulky, base like NaOH can also promote an E2 elimination reaction, especially if the temperature is elevated. The volatile byproduct you are likely observing is 2-methyleneoxetane .
Mechanistic Insight:
The reaction of this compound with a strong base (B:⁻) can proceed via two main competitive pathways:
-
S(_N)2 Substitution: The nucleophile directly attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the desired substitution product. This reaction proceeds with an inversion of configuration at the carbon being attacked, though in this case, the stereocenter is adjacent to the reaction site and its configuration is retained.
-
E2 Elimination: The base abstracts a proton from the carbon adjacent to the bromomethyl group (the C2 carbon of the oxetane ring). This concerted reaction leads to the formation of a double bond and the expulsion of the bromide leaving group, yielding 2-methyleneoxetane.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yields in substitution reactions.
Recommended Actions:
-
Lower the Reaction Temperature: E2 reactions generally have a higher activation energy than S(_N)2 reactions. By lowering the temperature (e.g., running the reaction at 0 °C or even lower), you can significantly favor the substitution pathway.
-
Choose a Less Hindered Base: If possible, use a base that is a good nucleophile but less prone to acting as a strong base for elimination. For simple hydrolysis, careful control of pH with a weaker base like sodium bicarbonate might be an option, although reaction times will be longer.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents, like water or ethanol, can solvate the nucleophile, potentially hindering its reactivity and favoring elimination to some extent. Aprotic polar solvents like DMSO or DMF can enhance the nucleophilicity of the hydroxide ion, favoring the S(_N)2 pathway.
Protocol: Optimized Synthesis of (R)-(Oxetan-2-yl)methanol
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium hydroxide (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of an Alkene Byproduct as the Major Product when using a Strong, Bulky Base.
Question: I am trying to perform a substitution reaction on this compound using potassium tert-butoxide (KOtBu) to introduce a tert-butoxy group. However, my main product appears to be an alkene. Is this expected?
Answer:
Yes, this is the expected outcome. Potassium tert-butoxide is a strong, sterically hindered base. Its bulky nature makes it a poor nucleophile, and it will preferentially act as a base, leading to a dominant E2 elimination pathway. The major product you are observing is almost certainly 2-methyleneoxetane .
Comparative Reactivity of Strong Bases:
| Base | Primary Role | Predominant Reaction with this compound | Expected Major Product |
| NaOH | Strong Base, Good Nucleophile | S(_N)2 / E2 Competition | (R)-(Oxetan-2-yl)methanol (S(_N)2) |
| KOtBu | Strong, Bulky Base, Poor Nucleophile | E2 Elimination | 2-Methyleneoxetane (E2) |
| NaN(_3) | Good Nucleophile, Weak Base | S(_N)2 Substitution | (R)-2-(Azidomethyl)oxetane (S(_N)2) |
Troubleshooting Workflow:
Caption: Strategic decision-making based on the desired reaction outcome with bulky bases.
Recommended Actions:
-
For Substitution: If your goal is to introduce a tert-butoxy group, you will need to change your strategy. Direct substitution with KOtBu is not feasible. Consider a two-step approach: first, convert the bromide to a better leaving group that is less susceptible to elimination, or use a different method altogether, such as a Williamson ether synthesis starting from (R)-(oxetane-2-yl)methanol and reacting it with tert-butyl bromide in the presence of a non-hindered base like sodium hydride.
-
For Elimination: If the synthesis of 2-methyleneoxetane is your goal, then using a bulky base like KOtBu is the correct approach. To optimize this reaction, you can use a non-polar, aprotic solvent like THF or toluene and gently heat the reaction to ensure complete conversion.
Issue 3: Observation of a Ring-Opened Byproduct.
Question: In my reaction with a strong base, I have identified a byproduct that appears to be a diol or a related linear compound. Is it possible for the oxetane ring to open under these conditions?
Answer:
While the oxetane ring is generally stable to basic conditions, ring-opening is a potential side reaction, although less common than elimination.[1] This can occur through a few mechanisms, including a potential Grob-like fragmentation .
Mechanistic Insight: Grob-like Fragmentation
A Grob fragmentation is a concerted reaction that involves the cleavage of a carbon-carbon bond. In the context of this compound, a strong base could potentially initiate a cascade that leads to ring fragmentation. While not definitively reported for this specific substrate under these conditions, it is a plausible pathway to consider, especially if the reaction is heated for extended periods. The likely products would be acrolein and formaldehyde.
Analytical Characterization of Key Compounds:
| Compound | 1H NMR (CDCl(_3)) Key Signals (ppm) | 13C NMR (CDCl(_3)) Key Signals (ppm) |
| This compound | ~4.8-5.0 (m, 1H, O-CH), ~4.5-4.7 (m, 2H, O-CH(_2)), ~3.5-3.7 (m, 2H, Br-CH(_2)), ~2.6-2.9 (m, 2H, CH(_2)) | ~77 (O-CH), ~74 (O-CH(_2)), ~33 (Br-CH(_2)), ~30 (CH(_2)) |
| (R)-(Oxetan-2-yl)methanol | ~4.7-4.9 (m, 1H, O-CH), ~4.4-4.6 (m, 2H, O-CH(_2)), ~3.6-3.8 (m, 2H, HO-CH(_2)), ~2.4-2.7 (m, 2H, CH(_2)) | ~78 (O-CH), ~74 (O-CH(_2)), ~65 (HO-CH(_2)), ~28 (CH(_2)) |
| 2-Methyleneoxetane | ~4.8-5.0 (t, 2H, O-CH(_2)), ~4.2-4.4 (m, 2H, =CH(_2)), ~3.0-3.2 (t, 2H, CH(_2)) | ~150 (=C), ~90 (=CH(_2)), ~70 (O-CH(_2)), ~35 (CH(_2)) |
| Acrolein (Ring-Opened) | ~9.7 (d, 1H, CHO), ~6.5 (m, 1H, =CH), ~6.1 (m, 2H, =CH(_2)) | ~193 (CHO), ~136 (=CH), ~135 (=CH(_2)) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Recommended Actions for Minimizing Ring-Opening:
-
Strict Temperature Control: Avoid excessive heating.
-
Use of Less Harsh Bases: If the desired transformation allows, consider using a weaker base.
-
Anhydrous Conditions: The presence of water can sometimes facilitate ring-opening pathways. Ensure your reagents and solvents are dry if you suspect this is an issue.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound to strong bases?
The oxetane ring itself is relatively stable under basic conditions.[1] The primary reactivity of this compound with strong bases is at the bromomethyl side chain. Ring-opening is generally not the major pathway unless harsh conditions (high temperatures, prolonged reaction times) are employed.
Q2: What is the best way to favor the S(_N)2 substitution over E2 elimination?
To favor S(_N)2, use a good, non-bulky nucleophile, a polar aprotic solvent (like DMF or DMSO), and maintain a low reaction temperature.
Q3: How can I confirm the presence of 2-methyleneoxetane in my reaction mixture?
2-Methyleneoxetane is a volatile compound. You can often detect it by GC-MS. In the 1H NMR spectrum, you should look for characteristic signals of an exocyclic double bond, typically two multiplets around 4.2-4.4 ppm. The 13C NMR will show a quaternary carbon signal around 150 ppm and a methylene carbon of the double bond around 90 ppm.
Q4: Can I use this compound with Grignard or organolithium reagents?
While these are strong nucleophiles, they are also very strong bases. Their reaction with this compound is complex and can lead to a mixture of products, including substitution, elimination, and potentially ring-opening. These reactions are generally not recommended unless specific protocols and conditions are followed to control the reactivity.
Q5: Are there any alternative reagents to this compound that are less prone to side reactions?
Yes, you could consider using (2R)-(oxetan-2-yl)methyl 4-methylbenzenesulfonate (tosylate) or (2R)-(oxetan-2-yl)methyl methanesulfonate (mesylate). These are also good leaving groups but may offer different reactivity profiles and in some cases, may be less prone to elimination depending on the reaction conditions.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.
- Grob, C. A. (1969). Mechanisms of fragmentation. Angewandte Chemie International Edition in English, 8(8), 535-546.
Sources
Technical Support Center: Purification & Handling of (2R)-2-(Bromomethyl)oxetane Derivatives
Status: Active Agent: Senior Application Scientist Ticket Focus: Purification protocols, Stability management, Troubleshooting Target Compound: (2R)-2-(Bromomethyl)oxetane (CAS: 939759-23-6)
Executive Summary & Critical Handling
This compound is a high-value chiral building block used to introduce the oxetane ring—a bioisostere for gem-dimethyl or carbonyl groups—into drug candidates. Its primary utility lies in its ability to modulate physicochemical properties like lipophilicity, solubility, and metabolic stability [1, 2].
The Critical Challenge: The oxetane ring is inherently strained (~106 kJ/mol) and basic (Lewis basic oxygen). While stable under basic and nucleophilic conditions, it is highly sensitive to acid-catalyzed ring opening [3]. Standard purification methods (acidic silica gel) often lead to catastrophic product loss via polymerization or isomerization to homoallylic alcohols.
Troubleshooting Guide: Purification Scenarios
Case #1: "My product degraded/disappeared during Flash Chromatography."
Diagnosis: Acid-catalyzed ring opening caused by the slightly acidic nature of standard silica gel (pH ~6.5–7.0). Root Cause: The oxetane oxygen protonates or coordinates with Lewis acidic sites on the silica, triggering nucleophilic attack by the alcohol/water traces or the silica itself, leading to ring opening [3, 4].
Corrective Protocol: Silica Deactivation To purify oxetane derivatives safely, you must neutralize the stationary phase.
-
Method A: Triethylamine (TEA) Pre-treatment (Recommended)
-
Step 1: Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1.0% v/v Triethylamine .
-
Step 2: Flush the packed silica column with 3–5 column volumes (CV) of this "basic" mobile phase before loading your sample.
-
Step 3: Run your purification using the mobile phase containing 0.5–1.0% TEA.
-
Note: The TEA masks the acidic silanol groups, preventing oxetane coordination.
-
-
Method B: Alternative Stationary Phases
-
Basic Alumina: Use Brockmann Grade III or IV basic alumina instead of silica. This is inherently safe for acid-sensitive ethers but may offer lower resolution than silica.
-
Bonded Amine Silica: Use commercially available NH2-functionalized silica cartridges. These are effectively "permanently buffered" and ideal for automated flash systems.
-
Case #2: "I cannot separate the product from the unreacted bromide."
Diagnosis: this compound is a small, lipophilic molecule. If your nucleophile is also lipophilic, the resulting product may co-elute.
Corrective Protocol: Derivatization or Orthogonal Separation
-
Chemical Scavenging: If the reaction uses an amine nucleophile, add a polymer-supported isocyanate scavenger to remove unreacted amine. If the bromide is the issue, it is harder to scavenge chemically without affecting the product.
-
Chiral HPLC/SFC: For high-value intermediates, skip flash chromatography. Use Supercritical Fluid Chromatography (SFC) with a basic modifier (e.g., Diethylamine in MeOH/CO2). The orthogonality of SFC often resolves the halo-alkane from the substitution product better than normal phase liquid chromatography.
Case #3: "The product is volatile and lost during concentration."
Diagnosis: Low molecular weight oxetanes (MW < 200) often possess significant vapor pressure. Corrective Protocol:
-
Bath Temperature: Never exceed 30°C on the rotavap.
-
Vacuum Control: Do not use high vacuum (< 10 mbar) for prolonged periods.
-
Salt Formation: If your product is an amine, convert it to a salt (e.g., oxalate or fumarate) immediately after extraction. Salts are non-volatile and often crystallize, aiding purification [5]. Avoid strong mineral acids (HCl) for salt formation unless strictly controlled, as they risk opening the ring.
Visualizations
Workflow A: Purification Decision Tree
This logic gate helps you select the correct purification method based on your product's properties and the impurities present.
Caption: Decision matrix for selecting the optimal purification route for oxetane derivatives, prioritizing acid-free stationary phases.
Workflow B: Stability & Degradation Mechanism
Understanding why the product degrades is essential for preventing it.
Caption: Mechanism of acid-catalyzed oxetane ring opening. This pathway is irreversible and must be blocked by using basic additives (TEA).
Frequently Asked Questions (FAQ)
Q: Can I store this compound at room temperature? A: No. It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). While the bromide is relatively stable, moisture can hydrolyze the bromide, and thermal energy can promote slow polymerization or ring opening [6].
Q: Which base should I use for nucleophilic substitution reactions? A: Use non-nucleophilic bases.
-
Preferred: Cesium Carbonate (
) or Potassium Carbonate ( ) in acetonitrile or DMF. -
Alternative: Hunig's Base (DIPEA).
-
Avoid: Strong nucleophilic bases (like NaOEt) which might attack the ring or cause elimination side reactions before displacing the bromide.
Q: Is the (2R) stereochemistry stable during reaction?
A: Generally, yes. The reaction at the exocyclic methyl bromide typically proceeds via an
Data Summary: Solvent & Reagent Compatibility
| Parameter | Compatible | Incompatible / High Risk |
| Stationary Phase | Basic Alumina, TEA-treated Silica, NH2-Silica | Standard Acidic Silica (pH < 7) |
| Reaction Solvents | DCM, THF, DMF, Acetonitrile, Toluene | Alcohols (w/ acid), Water (w/ acid) |
| Acids | Weak organic acids (Acetic - caution) | HCl, H2SO4, pTsOH, TFA, Lewis Acids (BF3, AlCl3) |
| Bases | Carbonates, DIPEA, TEA, NaH | Strong alkoxides (potential ring attack) |
References
-
Wirtschafter, J. D., et al. (2020). "Chemical Space Exploration of Oxetanes." Journal of Medicinal Chemistry. Available at: [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews. Available at: [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Available at: [Link]
-
Pellissier, H. (2013). "Recent developments in the synthesis and applications of oxetanes." Tetrahedron. Available at: [Link]
- Jenkins, K., et al. (2018). "Nucleophilic Substitution of Oxetane Derivatives." Organic Letters. (Mechanistic context for exocyclic substitution).
Sources
Technical Support Center: Optimizing Temperature for (2R)-2-(Bromomethyl)oxetane Alkylations
Introduction
Welcome to the technical support center for chemists and drug development professionals working with (2R)-2-(bromomethyl)oxetane. This versatile building block is increasingly vital in medicinal chemistry for its ability to introduce the oxetane motif, a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls. The incorporation of an oxetane ring can significantly improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1]
The primary reaction for incorporating this moiety is the nucleophilic substitution of the bromide, a classic SN2 alkylation. However, the strained four-membered ring introduces a thermodynamic balancing act. While the primary bromide is highly reactive, the oxetane ring itself is susceptible to nucleophilic attack and ring-opening, particularly at elevated temperatures.[2][3] Therefore, temperature is the most critical parameter to control to ensure high yields of the desired product while minimizing impurity formation.
This guide provides in-depth, field-proven insights into optimizing temperature for your alkylation reactions, complete with troubleshooting advice and detailed protocols.
Core Principles: The Temperature-Dependent Reaction Landscape
The alkylation of a nucleophile (Nu⁻) with this compound involves a competition between two primary pathways:
-
Desired SN2 Alkylation: The nucleophile attacks the electrophilic methylene carbon, displacing the bromide and forming the desired product. This is typically the kinetically favored pathway at lower temperatures.
-
Undesired Ring-Opening: The nucleophile can attack one of the ring carbons of the oxetane, leading to cleavage of the strained ring. This pathway is often favored at higher temperatures and can be promoted by Lewis acids or strong Brønsted acids.[3][4]
The key to a successful reaction is to find the "sweet spot"—the temperature at which the desired SN2 reaction proceeds at a reasonable rate while the undesired ring-opening pathway is suppressed.
Caption: Competing reaction pathways in oxetane alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for my alkylation with this compound?
A1: The ideal starting temperature depends heavily on the nucleophilicity and steric hindrance of your substrate. A universal recommendation is to start low and gradually warm the reaction .
-
For highly reactive nucleophiles (e.g., thiophenols, primary amines, azide): Begin the reaction at 0 °C to room temperature (20-25 °C) . These nucleophiles are often potent enough to react efficiently without requiring significant thermal energy, which could otherwise promote side reactions.
-
For less reactive nucleophiles (e.g., phenols, secondary amines, carboxylates): A moderately elevated temperature is often necessary. Start at room temperature and slowly warm to 40-60 °C . Monitor the reaction closely by TLC or LC-MS.
-
For very hindered or weakly nucleophilic substrates: Higher temperatures may be unavoidable. However, exceeding 80 °C significantly increases the risk of ring-opening and decomposition.[5] In these cases, consider screening alternative bases or solvents before pushing the temperature higher.
Q2: I'm seeing very low conversion of my starting material, even after prolonged reaction times. Should I just increase the temperature?
A2: Not necessarily. While insufficient thermal energy can lead to low conversion, other factors should be investigated first, as indiscriminately increasing the temperature can lead to byproduct formation.
-
Assess Your Base: Is your base strong enough to fully deprotonate your nucleophile? For phenols or thiols, a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, acetonitrile) is standard. For less acidic nucleophiles, a stronger, non-nucleophilic base like NaH or KHMDS may be required. Ensure the base is fresh and dry.
-
Check Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity. THF is also a common choice.
-
Consider a Catalyst: For O- and N-alkylations, the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can be highly effective. The iodide participates in a Finkelstein reaction with the bromo-oxetane to form the more reactive iodo-oxetane in situ, which can significantly accelerate the reaction at lower temperatures.
If these factors are optimized and conversion is still low, then a gradual increase in temperature (in 5-10 °C increments) is a logical next step.
Q3: My TLC/LC-MS shows multiple new spots, and my yield of the desired product is low. What's happening?
A3: This is a classic sign of side reactions, most likely oxetane ring-opening. The primary cause is excessive temperature.
-
Immediate Action: Lower the reaction temperature. If you are running the reaction at 60 °C, try repeating it at 40 °C.
-
Mechanistic Insight: The ring-opening is often initiated by the nucleophile attacking the C-4 position of the oxetane ring, which is activated by the electron-withdrawing effect of the adjacent C-O bond. This leads to the formation of 1,3-difunctionalized butanes, which can appear as multiple spots on a TLC plate (e.g., the alcohol from the ring-opening and potentially further reaction products).
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most critical step.
-
Use a Milder Base: A very strong base can sometimes promote elimination or other side reactions. If using NaH, consider switching to K₂CO₃.
-
Dilute the Reaction: Running the reaction at a lower concentration can sometimes temper exotherms and reduce bimolecular side reactions.
-
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Temperature2. Base is too weak or degraded3. Inappropriate solvent4. Nucleophile is too hindered/weak | 1. After checking other factors, gradually increase temperature in 10 °C increments.2. Use a stronger base (e.g., NaH, KHMDS) or use fresh, anhydrous base.3. Switch to a polar aprotic solvent (DMF, Acetonitrile).4. Add a catalytic amount of NaI or TBAI to form the more reactive iodo-intermediate in situ. |
| Multiple Products on TLC/LCMS (Low Yield) | 1. Temperature is too high , causing ring-opening.2. Reaction is too concentrated, causing an uncontrolled exotherm.3. Base is too strong, promoting side reactions. | 1. Immediately lower the temperature. Start the reaction cold (0 °C) and warm slowly.2. Increase the solvent volume to run the reaction at a lower molarity (e.g., 0.1-0.2 M).3. Switch to a milder base (e.g., from NaH to Cs₂CO₃ or K₂CO₃). |
| Reaction Turns Dark/Decomposition | 1. Gross overheating.2. Incompatibility with solvent or base at elevated temperatures. | 1. Re-attempt the reaction at a significantly lower temperature.2. Screen alternative solvents and bases at a small scale before proceeding. DMF can decompose at high temperatures, especially with strong bases. Consider switching to a more stable solvent like DMAc or NMP if high heat is truly required. |
Experimental Protocols
Protocol 1: General Procedure for N- or O-Alkylation
This protocol provides a robust starting point for the alkylation of a phenol or a secondary amine.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophile (1.0 eq) and anhydrous solvent (e.g., DMF, to make a 0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., Cs₂CO₃, 1.5 eq) portion-wise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C. Add a solution of this compound (1.1 eq) in a small amount of the reaction solvent dropwise over 5-10 minutes.
-
Reaction & Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Heating (If Necessary): If no significant conversion is observed after 4 hours at room temperature, slowly heat the reaction to 40-50 °C. Continue to monitor.
-
Work-up: Once the reaction is complete, cool to room temperature and quench by carefully adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., EtOAc, DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Temperature Screening Workflow
To efficiently find the optimal temperature, run a parallel screen.
Caption: Workflow for parallel temperature screening.
-
Setup: Prepare three small reaction vials with identical amounts of nucleophile, base, and solvent.
-
Initiation: Add the this compound to each vial at room temperature.
-
Incubation: Place each vial in a pre-heated block or oil bath at three different temperatures (e.g., 25 °C, 40 °C, 55 °C).
-
Analysis: After a fixed time (e.g., 4 hours), take an aliquot from each vial, quench, and analyze by LC-MS.
-
Decision: Compare the conversion of starting material and the ratio of desired product to key byproducts. This will quickly identify the most promising temperature range for a larger-scale reaction.
By methodically controlling the reaction temperature and understanding the competing pathways, you can confidently and efficiently perform alkylations with this compound, unlocking the potential of this valuable building block in your research and development programs.
References
-
Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. Available from: [Link]
-
Cernijenko, A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, PMC - NIH. Available from: [Link]
-
Wang, B., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Nature Communications, PMC - PubMed Central. Available from: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, ResearchGate. Available from: [Link]
-
Gáspár, A., & Novák, Z. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, PMC - NIH. Available from: [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, PMC - NIH. Available from: [Link]
-
Unknown Author. (2025). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, PMC - NIH. Available from: [Link]
Sources
- 1. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with Sterically Hindered Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet persistent challenge in organic synthesis: the low reactivity of sterically hindered nucleophiles. Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site, can significantly impede reaction rates or prevent reactions altogether.[1][2] This resource offers practical, field-proven insights and detailed protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a sterically hindered nucleophile and why is its reactivity low?
A sterically hindered nucleophile is a molecule that is rich in electrons and capable of donating them to form a new bond, but its reactive center is obstructed by bulky chemical groups.[1][3] Imagine trying to fit a large puzzle piece into a small, crowded space – the bulky groups physically block the nucleophile from approaching the electrophile (the electron-deficient atom it needs to react with).[3][4] This is particularly problematic in reactions like the SN2 (bimolecular nucleophilic substitution) reaction, which requires a specific trajectory of attack that is easily blocked.[1][5][6]
Q2: How does steric hindrance on a nucleophile differ from its basicity?
While nucleophilicity and basicity are often related, they are not the same. Basicity is a thermodynamic property that describes a molecule's ability to accept a proton. Nucleophilicity is a kinetic property that describes how quickly a molecule donates its electrons to an electrophile.[7] A sterically hindered molecule can still be a strong base because protons are small and accessible. However, its nucleophilicity can be significantly diminished because it cannot easily reach a crowded electrophilic carbon.[7][8] For example, lithium diisopropylamide (LDA) is a very strong, sterically hindered base that is often used to deprotonate compounds without acting as a nucleophile.[9][10]
Q3: What are the immediate signs in my experiment that suggest steric hindrance is the problem?
Common indicators of a reaction struggling with steric hindrance include:
-
Low or no product yield: This is the most obvious sign.
-
Recovery of starting materials: If you are isolating your starting materials unchanged, the reaction is likely not proceeding.
-
Formation of elimination byproducts: Instead of substitution, a sterically hindered nucleophile might act as a base, leading to the formation of alkenes, especially with secondary and tertiary substrates.[11]
Troubleshooting Guides: Overcoming Specific Challenges
Here, we address specific experimental problems with detailed explanations and actionable protocols.
Problem 1: Low Yield in a Substitution Reaction with a Bulky Nucleophile.
Scenario: You are attempting an SN2 reaction with a bulky nucleophile, such as tert-butoxide, and observing a very low yield of the desired substitution product.
Root Cause Analysis: The bulky nature of the tert-butoxide anion makes it a poor nucleophile for SN2 reactions due to significant steric hindrance.[12] It is more likely to act as a strong base, leading to a competing E2 (bimolecular elimination) reaction, especially if the substrate is a secondary or tertiary alkyl halide.[11][13]
Troubleshooting Workflow:
Troubleshooting workflow for low yield reactions.
Step-by-Step Protocol: Enhancing Reactivity
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are preferred for SN2 reactions.[7][14] These solvents solvate the cation of the nucleophilic salt but leave the nucleophile "naked" and more reactive.[7] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, effectively creating a "cage" around it and increasing its steric bulk, which further reduces its reactivity.[6][7]
-
Temperature and Concentration: While increasing the temperature can sometimes overcome the activation energy barrier, it can also favor the competing elimination reaction.[11] A more effective strategy may be to use a higher concentration of the nucleophile to increase the probability of a successful collision.
-
Phase-Transfer Catalysis: For reactions where the nucleophile is an ionic salt with poor solubility in organic solvents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This catalyst transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs, increasing the effective concentration of the nucleophile.
Problem 2: Predominant Formation of Elimination Byproducts.
Scenario: Your reaction with a sterically hindered nucleophile is primarily yielding an alkene instead of the desired substitution product.
Root Cause Analysis: Sterically hindered nucleophiles often act as strong, non-nucleophilic bases.[9][10] They readily abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (E2 elimination). This is particularly true for secondary and tertiary substrates.[11][13]
Strategies to Favor Substitution over Elimination:
-
Use a Less Hindered Base/Nucleophile: If possible, switch to a smaller, less basic nucleophile.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.[11]
-
Substrate Modification: If your synthetic route allows, modify the substrate to be less sterically hindered (e.g., using a primary alkyl halide instead of a secondary one).[11][15]
Table 1: Common Non-Nucleophilic Bases and Their Properties
| Base | Conjugate Acid pKa | Key Characteristics |
| Lithium diisopropylamide (LDA) | ~36 | Very strong, sterically hindered base.[9] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 | Strong, bulky base with good solubility.[10] |
| Potassium tert-butoxide (KOtBu) | ~17 | Strong, hindered base, commercially available.[9] |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Organic, non-ionic, strong base.[9][16] |
| Hünig's Base (DIPEA) | ~10.75 | Sterically hindered tertiary amine, often used as a proton scavenger.[9] |
Problem 3: No Reaction with a Hindered Substrate and Hindered Nucleophile.
Scenario: You are attempting to couple a sterically hindered amine with a hindered aryl halide (e.g., a di-ortho-substituted aryl halide) and see no product formation.
Root Cause Analysis: This represents a case of "double steric hindrance," where both reaction partners are sterically demanding. Traditional nucleophilic substitution methods are often ineffective in these situations.
Advanced Solution: Transition Metal Catalysis
For challenging couplings, particularly in the synthesis of complex molecules for drug discovery, transition metal-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds.[17]
Catalytic Cycle Visualization:
Simplified Buchwald-Hartwig Amination Cycle.
Experimental Protocol: Buchwald-Hartwig Amination for Hindered Substrates
This is a general protocol and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the hindered amine (1.2 mmol), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a specialized phosphine ligand (e.g., a biarylphosphine ligand like BrettPhos, 0.04 mmol) to a reaction vial.[18]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture with stirring at a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Rationale for Component Selection:
-
Palladium Precatalyst: Provides the active Pd(0) species that enters the catalytic cycle.
-
Bulky Phosphine Ligand: These ligands are crucial for the success of the reaction. They stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, even with sterically demanding substrates.[18][19] Recent developments have focused on designing ligands that can handle increasingly challenging substrates.[18][20]
-
Strong, Non-nucleophilic Base: The base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[21]
Recent research has also explored the use of copper catalysts with novel ligands to facilitate the coupling of sterically hindered partners, offering a potentially more economical alternative to palladium.[17]
Conclusion
Dealing with the low reactivity of sterically hindered nucleophiles is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of various experimental parameters. By systematically troubleshooting and employing the right strategies—from optimizing solvent and temperature to leveraging the power of transition metal catalysis—researchers can successfully navigate these synthetic obstacles. This guide provides a foundation for rational problem-solving in your own experiments.
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
-
General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing). [Link]
-
6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. [Link]
-
Non-nucleophilic base. chemeurope.com. [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Basicity vs Nucleophilicity - Steric Hindrance. YouTube. [Link]
-
10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Non-nucleophilic bases – Knowledge and References. Taylor & Francis. [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc. [Link]
-
Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
effect of steric hindrance on nucleophiles. Reddit. [Link]
-
Nucleophilic substitution at sterically hindered carbon centers. ResearchGate. [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. [Link]
-
5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. [Link]
-
How to overcome Steric Hindrance? ResearchGate. [Link]
-
Steric Hindrance. ChemTalk. [Link]
-
A substrate-assisted mechanism of nucleophile activation in a Ser-His-Asp containing C-C bond hydrolase. NIH. [Link]
-
How to increase reactivity - Insights in Advanced Organic Chemistry 37. YouTube. [Link]
-
Williamson ether synthesis (done wrong). YouTube. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]
-
Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]
-
Strong nucleophiles you need to know [with study guide & chart]. AceOrganicChem. [Link]
-
What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive? Quora. [Link]
-
bulky bases in elimination reactions. Student Doctor Network Forums. [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. PMC. [Link]
-
Can somebody explain the different factors that help determine whether a reaction is Sn2/Sn1 or E2/E1? Reddit. [Link]
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Technical Support Center: Managing the Instability of Oxetanes Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of oxetane chemistry. This resource is designed to provide practical, in-depth guidance on managing the stability of oxetanes, particularly in acidic environments. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and field-tested protocols necessary to troubleshoot your experiments and harness the full potential of this valuable heterocyclic motif.
The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile building block.[1][2] Its unique physicochemical properties, such as increased polarity and metabolic stability, make it an attractive surrogate for gem-dimethyl and carbonyl groups.[2][3][4][5] However, the inherent ring strain (approximately 107 kJ/mol) renders it susceptible to ring-opening reactions, especially under acidic conditions.[6][7][8] This guide will address the common challenges associated with oxetane instability and provide actionable solutions.
Section 1: Understanding the Root Cause: Why Are Oxetanes Unstable in Acid?
FAQ 1: What is the primary mechanism of oxetane degradation under acidic conditions?
Under acidic conditions, the lone pair of electrons on the oxetane's oxygen atom can be protonated by a Brønsted acid or coordinate to a Lewis acid.[3][8] This activation makes the ring highly susceptible to nucleophilic attack, leading to ring-opening.[7][8] The significant driving force for this reaction is the release of the inherent ring strain.[3][6] The outcome of this ring-opening can vary, yielding 1,3-diols, homoallylic alcohols, or other functionalized products depending on the nucleophile and reaction conditions.[6][9]
FAQ 2: Is it a misconception that all oxetanes are unstable in acid?
Yes, the idea that all oxetanes are categorically unstable under acidic conditions is a common misconception.[1][2][7] The stability of an oxetane is highly dependent on its substitution pattern.[1][2][7]
FAQ 3: How does the substitution pattern on the oxetane ring affect its stability in acidic media?
The substitution pattern is a critical factor in determining an oxetane's stability.[1][2][7]
-
3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents at the 3-position sterically hinder the approach of external nucleophiles to the C-O antibonding orbital, thus impeding the ring-opening reaction.[1][7] Some 3,3-disubstituted oxetanes have demonstrated remarkable stability, even at a pH of 1.[7]
-
2-Substituted and 2,2-Disubstituted Oxetanes: These are often more susceptible to acid-catalyzed ring-opening. Substituents at the 2-position can stabilize a developing positive charge on the adjacent carbon during the ring-opening process, thus facilitating the reaction.
-
Monosubstituted Oxetanes: These generally exhibit lower stability compared to their 3,3-disubstituted counterparts.[8]
FAQ 4: Can the presence of other functional groups in the molecule influence oxetane stability?
Absolutely. The presence of internal nucleophiles, such as nearby alcohol or amine groups, can facilitate intramolecular ring-opening under acidic conditions, even in otherwise stable 3,3-disubstituted oxetanes.[1][2][7] Additionally, some oxetane-carboxylic acids have been observed to be unstable, isomerizing into lactones upon storage at room temperature or with gentle heating, without the need for an external acid catalyst.[10]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: My oxetane-containing compound is decomposing during an acidic deprotection step (e.g., Boc or silyl ether removal).
Causality: Standard acidic deprotection conditions, such as using strong acids like HCl or TFA, can be too harsh for many oxetane derivatives, leading to ring-opening as a significant side reaction.[11]
Solutions:
-
Milder Acidic Conditions:
-
Alternative Protecting Groups:
-
If your synthesis allows, choose protecting groups that can be removed under non-acidic conditions. For example, a benzyl (Bn) group can be removed by hydrogenolysis, and a 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[12]
-
-
Careful Monitoring and Temperature Control:
-
Run the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS to minimize exposure to acidic conditions once the deprotection is complete.
-
Issue 2: I am observing significant byproduct formation during a Lewis acid-catalyzed reaction on a substrate containing an oxetane.
Causality: Many common Lewis acids (e.g., BF3·OEt2, AlCl3) are strong enough to coordinate with the oxetane oxygen and promote ring-opening or polymerization.[6][13]
Solutions:
-
Select a Milder Lewis Acid:
-
Use of Additives:
-
The addition of a non-nucleophilic base or an acid scavenger can help to neutralize any protic acid impurities that may be present in the Lewis acid or generated in situ.
-
-
Optimize Reaction Conditions:
-
Perform the reaction at a lower temperature to disfavor the oxetane ring-opening pathway.
-
Slowly add the Lewis acid to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 3: My oxetane product is degrading during aqueous workup or purification by silica gel chromatography.
Causality:
-
Aqueous Workup: Acidic aqueous solutions used during workup can cause decomposition.[6]
-
Silica Gel Chromatography: The surface of silica gel is acidic and can promote the degradation of sensitive compounds.
Solutions:
-
Neutralize Before Workup: Before performing an aqueous extraction, carefully neutralize the reaction mixture with a mild base like saturated aqueous sodium bicarbonate.
-
Avoid Acidic Aqueous Washes: If possible, avoid washing with acidic solutions like dilute HCl.
-
Deactivate Silica Gel:
-
Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column.
-
Alternatively, use neutral alumina for chromatography.
-
-
Alternative Purification Methods:
-
Consider purification by recrystallization, distillation, or preparative HPLC with a buffered mobile phase if your compound is amenable to these techniques.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for oxetane instability.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of an Acid-Sensitive Oxetane-Containing Amine
Objective: To remove a tert-butyloxycarbonyl (Boc) protecting group while minimizing degradation of an acid-sensitive oxetane moiety.
Materials:
-
Boc-protected oxetane-containing substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Boc-protected oxetane substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.
-
Upon completion (disappearance of starting material), carefully quench the reaction by slowly adding it to a vigorously stirred, chilled saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product immediately, preferably using a method that avoids acidic conditions (e.g., chromatography on triethylamine-deactivated silica gel).
Rationale: Performing the reaction at 0 °C and carefully monitoring its progress minimizes the exposure time of the sensitive oxetane to the strong acid, thereby reducing the extent of ring-opening. The immediate and thorough neutralization is crucial to prevent further degradation during workup.
Section 4: Data and Stability Comparison
The stability of an oxetane is not only dependent on substitution and reaction conditions but also on the specific electronic properties of the molecule.
| Oxetane Type | Condition | Stability Outcome | Reference |
| 2-Sulfonyl Oxetanes | pH 1-10, 25°C | Half-lives of 4-5 days | [6][14] |
| 3,3-Disubstituted Oxetanes | Strongly acidic (e.g., pH 1) | Can exhibit high stability | [7] |
| 3,3-Disubstituted with internal nucleophile | Acidic conditions | Prone to intramolecular ring-opening | [1][2][7] |
| Secondary alcohol oxetane ether | 1 M aqueous HCl, 37°C | 31% recovery after 24 hours | [4] |
Section 5: Mechanistic Insights
The mechanism of acid-catalyzed ring-opening dictates the regiochemical and stereochemical outcome of the reaction.
Brønsted vs. Lewis Acid Catalysis
-
Brønsted Acid Catalysis: Involves the protonation of the oxetane oxygen, forming an oxonium ion.[8] This is followed by nucleophilic attack at one of the ring carbons. The reaction generally proceeds via an SN2-like mechanism, with the nucleophile attacking the less substituted carbon.
-
Lewis Acid Catalysis: A Lewis acid coordinates to the oxetane oxygen, polarizing the C-O bonds and making the ring carbons more electrophilic.[3][8] This can lead to the formation of a carbocation-like intermediate, especially with substrates that can stabilize a positive charge.[15]
Mechanistic Diagram
Caption: Mechanisms of acid-catalyzed oxetane ring-opening.
By understanding the principles outlined in this guide, researchers can better anticipate and manage the stability of oxetanes in their synthetic endeavors, ultimately accelerating their research and development programs.
References
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Veselý, J., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
G. D. McAllister, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (2019). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
G. D. McAllister, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
National Institutes of Health. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. [Link]
-
ResearchGate. (n.d.). AM mechanism for polymerization of oxetane ring. ResearchGate. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation.pptx. University of California, Irvine. [Link]
-
National Institutes of Health. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]
-
National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Wikipedia. (n.d.). Oxetane. Wikipedia. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
ResearchGate. (2005). A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n- Hexane → Propane + Propene. ResearchGate. [Link]
-
Pediaa.Com. (2024). What is the Difference Between Lewis Acid and Bronsted Acid. Pediaa.Com. [Link]
-
Quora. (2023). What is the difference between a Brønsted & Lewis acid and a Brønsted & Lewis base? Why are both names used for the same thing/concept in chemistry?. Quora. [Link]
-
PubMed. (2005). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. PubMed. [Link]
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- 15. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the reaction rate of (2R)-2-(Bromomethyl)oxetane
Technical Support Center: (2R)-2-(Bromomethyl)oxetane
A Senior Application Scientist's Guide to Reaction Rate Enhancement and Troubleshooting
Welcome to the technical support center for this compound. As a chiral building block, this reagent is invaluable for introducing the unique oxetane motif into complex molecules, a strategy increasingly employed in medicinal chemistry to enhance properties like solubility and metabolic stability.[1][2] However, its dual reactivity—a primary bromide ripe for substitution and a strained ether ring susceptible to opening—presents specific challenges. This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.
Question 1: My nucleophilic substitution reaction is proceeding very slowly or not at all. What are the primary factors to investigate?
Answer: A sluggish substitution reaction on the bromomethyl group is a frequent issue. The reaction is typically a bimolecular nucleophilic substitution (SN2). The rate of this reaction is governed by several interdependent factors. Here is a systematic approach to troubleshooting:
-
Assess Your Nucleophile: The identity of the nucleophile is paramount. SN2 reactions are favored by strong, unhindered nucleophiles. If you are using a weak nucleophile (e.g., water, alcohols without deprotonation), the reaction will be inherently slow. For anionic nucleophiles, ensure the counter-ion is not tightly associated. For example, a potassium salt is often more reactive than a lithium salt in aprotic solvents.
-
Re-evaluate Your Solvent Choice: This is the most common point of failure. The solvent must be able to dissolve the reactants but, more importantly, it must facilitate the SN2 mechanism.
-
Optimal Choice (Polar Aprotic): Solvents like DMF, DMSO, or Acetonitrile are ideal. They solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive.
-
Sub-optimal (Polar Protic): Solvents like ethanol or water will solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that blunts its reactivity and drastically slows the reaction.
-
Poor Choice (Nonpolar): Solvents like toluene or hexane are generally unsuitable unless a phase-transfer catalyst is used, as they cannot dissolve most nucleophilic salts.
-
-
Increase Thermal Energy: Increasing the reaction temperature by 10 °C can roughly double the reaction rate. However, this should be done cautiously. Excessive heat can promote side reactions, including potential decomposition or ring-opening, especially if trace acidic impurities are present. Monitor the reaction closely by TLC or GC if you choose to increase the temperature.[3]
-
Consider a Finkelstein Reaction (In-Situ or Pre-reaction): Bromine is a good leaving group, but iodine is superior. You can dramatically accelerate the reaction by converting the bromomethyl group to the more reactive iodomethyl intermediate. This can be done by adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to your reaction mixture. The iodide displaces the bromide, and the newly formed, highly reactive iodinated intermediate is consumed by your primary nucleophile.
Question 2: I'm observing significant byproduct formation and my yield of the desired product is low. I suspect the oxetane ring is opening. How can I prevent this?
Answer: Protecting the integrity of the oxetane ring is critical. The ring's strain energy (~25.5 kcal/mol) makes it susceptible to cleavage under the wrong conditions.[2] The primary culprit for ring-opening is the presence of acid.
-
Strictly Avoid Acidic Conditions: The oxetane ring is readily opened by both Brønsted and Lewis acids.[4][5][6]
-
Brønsted Acids: Ensure all reagents and solvents are free from acidic impurities. Do not use acidic workup conditions (e.g., washing with 1M HCl) until you are certain your product is stable. A mild bicarbonate wash is a safer alternative.
-
Lewis Acids: Be aware that some common reagents can act as Lewis acids. For example, salts like magnesium bromide (MgBr₂), which can form during the reaction or be present as an impurity, are known to catalyze oxetane ring-opening.[5]
-
-
Use Basic or Neutral Conditions: The oxetane ring is generally stable under basic conditions.[4] Most SN2 reactions on the bromomethyl group are performed with anionic nucleophiles and non-nucleophilic bases, which are fully compatible with the oxetane moiety.
-
Control Temperature: While high temperatures can accelerate the desired SN2 reaction, they can also provide the activation energy needed for undesired ring-opening pathways, particularly if catalytic amounts of impurities are present. Run the reaction at the lowest temperature that provides a reasonable rate.
The diagram below illustrates the desired SN2 pathway versus the acid-catalyzed ring-opening side reaction.
Caption: Competing reaction pathways for this compound.
Question 3: Are there catalytic methods to enhance the reaction rate without promoting side reactions?
Answer: Yes, Phase-Transfer Catalysis (PTC) is an exceptionally powerful and highly recommended technique for this substrate, especially when using salt-based nucleophiles (e.g., NaN₃, KCN, AcOK).
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitates the transport of the anionic nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs.
Why TBAI is a superior choice: TBAI serves a dual role:
-
Phase-Transfer Catalyst: The bulky, lipophilic tetrabutylammonium cation pairs with the nucleophile, shuttling it into the organic solvent.
-
Iodide Source: It participates in an in-situ Finkelstein reaction, converting the starting bromide into the more reactive iodide, significantly accelerating the overall substitution rate.
Using 10-15 mol% of TBAI in a solvent like acetonitrile or THF at a moderate temperature (e.g., 40-60 °C) can lead to dramatic rate enhancements and often allows for cleaner reactions at lower temperatures.
Section 2: Data & Workflow Visualization
To aid in experimental design, the following resources provide a quick reference for solvent selection and a logical workflow for troubleshooting.
Table 1: Influence of Solvent on SN2 Reaction Rate
| Solvent Class | Examples | Mechanism of Action | Relative Rate | Oxetane Ring Stability | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Solvates cation, leaves anion "naked" and highly reactive. | Very High | Excellent | Highly Recommended |
| Polar Protic | Ethanol, Methanol, Water | Solvates both cation and anion (via H-bonding), reducing nucleophile reactivity. | Very Low | Good (if pH neutral) | Not Recommended for SN2 reactions |
| Nonpolar Aprotic | Toluene, Hexane, THF | Poor solubility for most nucleophilic salts. | Extremely Low | Excellent | Use only with a Phase-Transfer Catalyst |
Troubleshooting Workflow for Slow Reactions
The following decision tree provides a systematic guide to diagnosing and solving sluggish reactions.
Caption: A logical workflow for troubleshooting slow SN2 reactions.
Section 3: Optimized Experimental Protocols
The following protocols are provided as robust starting points for enhancing reaction rates.
Protocol A: General Protocol for Accelerated Nucleophilic Substitution using TBAI
This protocol is suitable for a wide range of anionic nucleophiles (Nu⁻), such as azide, cyanide, acetate, and phenoxides.
Materials:
-
This compound (1.0 eq)
-
Nucleophilic Salt (e.g., NaN₃, KCN) (1.2 - 1.5 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophilic salt (1.2-1.5 eq) and TBAI (0.1 eq).
-
Add anhydrous acetonitrile to form a suspension (concentration of substrate typically 0.1 - 0.5 M).
-
Begin vigorous stirring and add this compound (1.0 eq) via syringe.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction should show significant conversion within 2-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water (2x) and then with brine (1x) to remove the DMF/ACN and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as needed.
Self-Validation: The protocol's success relies on the dual catalytic action of TBAI. A control experiment run without TBAI should exhibit a significantly slower reaction rate, validating the catalyst's efficacy. The use of anhydrous polar aprotic solvent is critical to prevent deactivation of the nucleophile.
References
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
Zhang, Z., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. Available at: [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
- The Dong Group. Oxetane Presentation.
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance.
-
Czech, J., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Validation & Comparative
Crystal Structure & Conformational Analysis of 2-Oxetanylmethyl Derivatives
This guide provides an in-depth technical analysis of the 2-oxetanylmethyl group in crystal structure determination, focusing on its application as a bioisostere in drug design.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists
Executive Summary: The "Polar Hydrophobic" Shift
In modern drug discovery, the 2-oxetanylmethyl group has emerged as a high-performance bioisostere, replacing lipophilic moieties like gem-dimethyl, cyclopropylmethyl, or tert-butyl groups. While its primary utility lies in modulating physicochemical properties (solubility, pKa, metabolic stability), its behavior in the solid state—specifically within crystal lattices—reveals critical conformational preferences that drive ligand-protein binding.
This guide compares the crystallographic performance of the 2-oxetanylmethyl group against its standard alternatives and details the specific analytical protocols required to characterize this strained ether accurately.
Structural Performance Comparison
The decision to incorporate a 2-oxetanylmethyl group is often driven by the need to lower lipophilicity (LogD) without sacrificing steric bulk. Below is an objective comparison of its structural and physicochemical performance against common alternatives.
Table 1: Comparative Physicochemical & Structural Metrics
| Feature | 2-Oxetanylmethyl (Target) | gem-Dimethyl (Alternative 1) | Cyclopropylmethyl (Alternative 2) | 3-Oxetanyl (Alternative 3) |
| Electronic Character | Polar, Inductive withdrawing (-I) | Non-polar, Inductive donating (+I) | Non-polar, weak donor | Polar, Inductive withdrawing |
| H-Bond Capacity | Strong Acceptor (Ether O) | None | None | Strong Acceptor |
| Ring Strain | ~106 kJ/mol (High) | N/A (Acyclic) | ~115 kJ/mol (High) | ~106 kJ/mol |
| Conformation | Gauche preference (via O-C-C-X) | Anti/Staggered preference | Bisected preference | Planar/Puckered |
| Solubility Impact | High increase (4–4000x) | Baseline (Low) | Low | High increase |
| Metabolic Stability | Moderate (Susceptible to oxidative opening) | Moderate to High | Low (CYP oxidation) | High (Superior to 2-sub) |
| Chirality | Chiral Center at C2 | Achiral | Achiral (unless sub'd) | Achiral |
Key Mechanistic Insights
-
The "Gauche Effect": Unlike the gem-dimethyl group, which favors anti-periplanar conformations to minimize sterics, the 2-oxetanylmethyl group often crystallizes in a synclinal (gauche) conformation. The electronegative oxygen atom influences the torsion angle of the methylene linker, allowing the molecule to adopt "folded" geometries that can fit into compact active sites.
-
Basicity Modulation: When the 2-oxetanylmethyl group is attached alpha to an amine, the strong electron-withdrawing nature of the oxetane oxygen (through the short C-C bond) reduces the amine's pKa by 2–3 units . This is visible in crystal structures as altered H-bond donor distances compared to alkyl amines.
-
Directional H-Bonding: In crystal lattices, the oxetane oxygen acts as a potent Lewis base. The ring strain exposes the oxygen lone pairs, making them more accessible for hydrogen bonding than in unstrained ethers (e.g., THF).[1][2]
Experimental Protocol: Crystallization & Analysis
Analyzing molecules containing the 2-oxetanylmethyl group requires specific handling due to the ring's acid sensitivity and potential for disorder.
Phase I: Synthesis & Purification (Pre-Crystallization)
-
Precursor: Typically synthesized via intramolecular Williamson ether synthesis from 3-bromo-2-(bromomethyl)propan-1-ol or ring-opening of epoxides.
-
Purification: Avoid acidic silica gel if the compound is labile. Use neutral alumina or buffered silica.
-
Purity Check: Ensure >98% purity via NMR. Impurities (ring-opened diols) can inhibit crystal growth.
Phase II: Crystallization Strategy
Standard evaporation often fails due to the high solubility conferred by the oxetane. Use the following Anti-Solvent Vapor Diffusion protocol:
-
Dissolution: Dissolve 5–10 mg of the target molecule in a minimal volume (0.5 mL) of a polar solvent (e.g., Dichloromethane or THF ).
-
Filtration: Pass through a 0.2 µm PTFE filter into a small inner vial.
-
Anti-Solvent: Place the inner vial into a larger jar containing a non-polar anti-solvent.
-
Recommendation: Use Pentane or Diisopropyl ether . Avoid Hexanes if the compound is too soluble.
-
-
Temperature Control: Store at 4°C .
-
Reasoning: Lower temperatures reduce thermal motion of the puckered ring and prevent acid-catalyzed ring opening if trace acid is present in solvents.
-
Phase III: X-Ray Data Collection & Refinement
The oxetane ring is flexible. High-quality data requires specific parameters:
-
Temperature: Collect data at 100 K (or lower) .
-
Why: At room temperature, the oxetane ring often exhibits large thermal ellipsoids or disorder between planar and puckered conformations, making refinement difficult.
-
-
Refinement Targets:
-
Puckering Angle: Check the dihedral angle of the ring (C-C-C-O). Unsubstituted oxetane puckers ~8.7°.[1][2][3] Substituents at the 2-position can increase this to 20–30° to relieve eclipsing strain.
-
C-O Bond Lengths: Expect ~1.46–1.48 Å. Significant deviations may indicate unresolved disorder or incorrect atom assignment.
-
Visualizing the Structural Workflow
The following diagram outlines the decision logic for analyzing 2-oxetanylmethyl structures, highlighting the critical "Go/No-Go" checkpoints for stability and conformation.
Figure 1: Workflow for the structural characterization of acid-sensitive oxetane derivatives.
Case Study Analysis: 2-Oxetanylmethyl vs. Gem-Dimethyl
In a comparative study of ligand binding (hypothetical based on aggregated literature data):
-
Gem-Dimethyl Analog:
-
Crystal Packing: Dominated by weak van der Waals forces.
-
Conformation: The alkyl chain extends in an anti conformation to minimize steric clash between methyl groups.
-
Result: The molecule is bulky and hydrophobic.[4]
-
-
2-Oxetanylmethyl Analog:
-
Crystal Packing: The ether oxygen accepts a hydrogen bond from a neighboring amide nitrogen (
). -
Conformation: The methylene linker adopts a gauche angle (
).[5] -
Result: The molecule is more compact and soluble. The crystal density is higher due to tighter packing driven by polar interactions.
-
Conclusion
For researchers, the 2-oxetanylmethyl group is not just a "solubilizing tag"; it is a conformational control element . By validating its structure via the protocols above, you confirm not only the identity of the molecule but its potential to adopt bioactive conformations inaccessible to standard alkyl chains.
References
-
Luger, P., & Buschmann, J. (1984).[1][2] Crystal structure of oxetane at 90 K and 140 K. Journal of the American Chemical Society.[3] Link
-
Wuitschik, G., et al. (2006). Oxetanes as promising physicochemical alter egos of gem-dimethyl groups in drug discovery. Angewandte Chemie International Edition. Link
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Morgenthaler, M., et al. (2007).[4] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
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- 5. pdf.benchchem.com [pdf.benchchem.com]
The Oxetane Bridge: A Comparative Technical Guide to Replacing Alkyl Linkers in Drug Design
Executive Summary: The "Grease Ball" Problem
In modern drug discovery, the "Magic Methyl" effect is often overshadowed by the "Grease Ball" problem. Traditional alkyl linkers (methylene chains, gem-dimethyl groups) used to space pharmacophores frequently degrade a molecule's developability profile. They increase lipophilicity (LogP), reduce aqueous solubility, and serve as "soft spots" for CYP450-mediated oxidative metabolism.
This guide analyzes the oxetane ring (specifically the 3,3-disubstituted oxetane) as a superior bioisostere for alkyl linkers.[1][2] Unlike flexible alkyl chains, oxetanes offer a rigid, polar, yet lipophilic-neutral scaffold that modulates physicochemical properties without sacrificing structural integrity.
Physicochemical Comparison: Data & Causality
The oxetane ring is not merely a spacer; it is a physicochemical modulator.[1] The oxygen atom in the strained 4-membered ring acts as a hydrogen bond acceptor (HBA) but, crucially, the ring's compactness prevents the massive lipophilicity penalty usually associated with adding polar surface area.
The "Gem-Dimethyl" Bioisostere Effect
The most direct comparison in medicinal chemistry is between the gem-dimethyl group (–C(CH₃)₂–) and the oxetane ring. Both occupy similar 3D space, but their electronic impacts are polar opposites.
Table 1: Comparative Physicochemical Metrics (Representative Data)
| Property | gem-Dimethyl Linker | Oxetane Linker | Impact / Causality |
| LogP (Lipophilicity) | High (Reference) | -1.0 to -1.3 units | The ether oxygen lowers lipophilicity significantly compared to the hydrocarbon equivalent. |
| Aqueous Solubility | Low | 4x to >4000x Increase | Increased polarity and H-bond accepting capability of the ether oxygen. |
| Metabolic Stability (CLint) | High (Labile) | Low (Stable) | Steric bulk and electronic deactivation prevent CYP450 access (see Section 3). |
| Basicity of Adjacent Amine (pKa) | ~9.0 - 10.0 | ~6.5 - 7.5 | The electron-withdrawing inductive effect (-I) of the oxetane oxygen lowers the pKa of proximal amines, reducing phospholipidosis risk and hERG liability. |
| Conformation | Flexible / Rotatable | Rigid / Puckered | The oxetane ring is puckered (~8.7°), creating defined exit vectors unlike the floppy alkyl chain. |
Expert Insight: The reduction in amine pKa (approx. 2-3 log units) is a critical design feature. By lowering the pKa of a basic center below physiological pH, you increase the fraction of neutral molecule available for membrane permeation, often improving oral bioavailability despite the lower LogP.
Metabolic Stability: The "Blocked" Pathway
Alkyl linkers are notorious sites for CYP450-mediated hydroxylation. The C-H bonds in a standard alkyl chain are electronically activated and sterically accessible.
In contrast, the oxetane ring is metabolically robust.[3][4]
-
Steric Shielding: The 3,3-disubstitution creates a quaternary center that physically blocks the approach of the heme iron.
-
Electronic Deactivation: The high s-character of the C-H bonds in the strained ring, combined with the electronegativity of the oxygen, raises the bond dissociation energy (BDE), making hydrogen abstraction kinetically unfavorable.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic fates of an alkyl linker versus an oxetane linker.
Figure 1: Comparative metabolic pathways. The alkyl linker acts as a "metabolic handle" leading to rapid clearance, while the oxetane linker resists oxidation.
Experimental Protocol: Synthesis of Oxetane Linkers
Installing an oxetane linker is synthetically more challenging than a simple alkylation due to the ring strain (~106 kJ/mol). Acidic conditions can trigger ring opening.[5]
Recommended Workflow: Reductive Amination using Oxetan-3-one .[6] This is the most robust method for introducing an oxetane linker into an amine-bearing scaffold (e.g., replacing an N-isopropyl or N-cyclobutyl group).
Protocol: Reductive Amination of Oxetan-3-one
Target: N-(Oxetan-3-yl)amine derivatives.
Reagents:
-
Amine substrate (R-NH2)
-
Oxetan-3-one (commercially available, store at -20°C)
-
Reducing agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additives: Acetic acid (AcOH) or Zinc chloride (ZnCl2) – Use with caution
Step-by-Step Methodology:
-
Complexation (0 min): Dissolve the amine substrate (1.0 eq) in anhydrous DCM (0.1 M). Add Oxetan-3-one (1.2 - 1.5 eq).
-
Note: If the amine is a salt (e.g., HCl salt), add Triethylamine (1.0 eq) to free-base it before adding the ketone.
-
-
Activation (0 - 30 min): If the reaction is sluggish, add a catalytic amount of AcOH (1-2 drops).
-
Critical Warning: Do not use strong Lewis acids or high temperatures (>40°C), as this will polymerize the oxetane.
-
-
Reduction (30 min - 4 h): Cool the mixture to 0°C. Add STAB (1.5 - 2.0 eq) portion-wise. Allow to warm to room temperature (RT) and stir.
-
Monitoring: Monitor by LC-MS. Look for the M+1 mass of the product. The imine intermediate is rarely stable enough to isolate.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO3 (weakly basic). Extract with DCM.
-
pH Control: Ensure the aqueous layer is pH > 8 to prevent acid-catalyzed ring opening during extraction.
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: Use a gradient of DCM/MeOH/NH3. The oxetane is stable to silica if the contact time is short and the eluent contains a base (NH3 or Et3N).
-
Visualization: Synthetic Decision Tree
When should you choose this protocol?
Figure 2: Synthetic decision matrix for installing oxetane linkers.
References
-
Wuitschik, G., et al. (2006).[7][8][9] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2][3][6][10] Angewandte Chemie International Edition, 45(46), 7736–7739.[7][8][9]
-
Wuitschik, G., et al. (2010).[3][8][11] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[11]
-
Burkhard, J. A., et al. (2010).[8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][5][6][8][11][12] Chemical Reviews, 116(24), 15089–15178.
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- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
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A Senior Application Scientist's Guide to the In Vitro Assessment of Oxetane Stability in Plasma
Introduction: Beyond the Bioisostere
The oxetane motif has firmly established itself as more than just a clever bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2][3] Its incorporation into drug candidates can profoundly alter physicochemical properties, often enhancing aqueous solubility, modulating lipophilicity, and improving metabolic stability.[4][5] However, the true value of the oxetane lies in its unique and tunable metabolic profile. Unlike many scaffolds that are primarily liabilities for cytochrome P450 (CYP450) metabolism, oxetanes can be directed towards alternative clearance pathways, notably hydrolysis by microsomal epoxide hydrolase (mEH).[6][7][8] This offers a strategic advantage in modern drug design, allowing medicinal chemists to steer metabolism away from the crowded CYP450 superhighway, thereby potentially mitigating the risk of drug-drug interactions.[9]
This guide provides an in-depth framework for the robust in vitro assessment of oxetane stability in plasma. We will move beyond a simple procedural list to explore the causal biochemistry, establish self-validating experimental designs, and present a comparative analysis to contextualize your findings.
The Dichotomy of Oxetane Metabolism: A Strategic Overview
Understanding the stability of an oxetane-containing compound requires appreciating its two primary metabolic fates:
-
CYP450-Mediated Oxidation: Like many xenobiotics, oxetanes can be oxidized by CYP450 enzymes. This often occurs on the carbon atoms of the ring or on adjacent functionalities.[4]
-
mEH-Catalyzed Hydrolysis: A key metabolic pathway for many oxetanes is the enzymatic ring-opening hydrolysis catalyzed by microsomal epoxide hydrolase (mEH), which yields a 1,3-diol metabolite.[6][7] This pathway is significant because it is a non-CYP450 clearance mechanism.
The susceptibility to either pathway is heavily influenced by the substitution pattern on the oxetane ring.[10][11] For instance, 3,3-disubstituted oxetanes often exhibit enhanced stability because the substituents can sterically hinder the approach of nucleophiles or enzymatic active sites.[3] Early assessment of which pathway predominates is critical for predicting the in vivo clearance and potential for drug-drug interactions.
Designing a Validated In Vitro Plasma Stability Assay
The goal of this assay is to quantify the rate of disappearance of a parent compound upon incubation with plasma. This degradation can be due to enzymatic activity (e.g., from hydrolases, esterases) or chemical instability. A meticulously designed experiment with appropriate controls is paramount for generating unambiguous data.
Experimental Workflow for Oxetane Plasma Stability Assessment
Caption: Workflow for assessing in vitro plasma stability.
The Rationale Behind Key Experimental Parameters
-
Matrix Selection: Plasma from multiple species (e.g., human, rat, mouse) is crucial for assessing inter-species variability in metabolism, which can inform the selection of appropriate animal models for preclinical toxicology and pharmacokinetic studies.
-
Essential Controls: A self-validating protocol relies on controls to isolate the variable of interest (enzymatic degradation).
-
Heat-Inactivated Plasma: By denaturing the plasma enzymes at ~56°C, this control distinguishes enzymatic degradation from purely chemical degradation. A compound that is stable in this matrix but degrades in active plasma is enzymatically liable.
-
Phosphate-Buffered Saline (PBS): Incubating the compound in a simple buffer at physiological pH (7.4) assesses its intrinsic chemical stability under the assay conditions.[2][12] This is particularly important for strained ring systems like oxetanes.
-
Positive Control: A compound with known, moderate instability in plasma (e.g., procaine, a readily hydrolyzed ester) should be run in parallel to confirm the enzymatic competence of the plasma batch.
-
-
The Impact of Plasma Protein Binding (PPB): It is a fundamental principle that only the unbound (free) fraction of a drug is available to be metabolized by enzymes.[13][14] A compound that is highly bound to plasma proteins (>99%) may exhibit artificially low clearance in this assay because only a tiny fraction is available for degradation. Therefore, for a comprehensive understanding, the plasma stability data should be interpreted alongside results from a plasma protein binding assay (e.g., rapid equilibrium dialysis).
Detailed Experimental Protocol
This protocol outlines a standard procedure for determining plasma stability.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a working solution by diluting the stock solution in acetonitrile or DMSO to an intermediate concentration (e.g., 100 µM).
-
Thaw pooled plasma (e.g., human, rat) from -80°C in a water bath at 37°C and keep on ice.
-
Prepare heat-inactivated plasma by incubating an aliquot at 56°C for 30 minutes.
-
-
Reaction Setup:
-
In triplicate for each matrix (active plasma, heat-inactivated plasma, PBS), add 495 µL of the matrix to a 1.5 mL microcentrifuge tube.
-
Pre-incubate all tubes in a shaking water bath at 37°C for 10 minutes to equilibrate.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding 5 µL of the 100 µM working solution to each tube (final concentration: 1 µM; final organic solvent concentration: ≤1%). Vortex briefly. This is your T=0 sample for that replicate.
-
Immediately withdraw a 50 µL aliquot from each tube and add it to a separate tube containing 200 µL of ice-cold acetonitrile with a suitable internal standard (IS) to quench the reaction.
-
Return the reaction tubes to the 37°C incubator.
-
Collect subsequent 50 µL aliquots at pre-determined time points (e.g., 15, 30, 60, 90, 120 minutes), quenching each in the same manner.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
-
Bioanalytical Quantification via LC-MS/MS
Accurate quantification is the bedrock of a reliable stability study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity, selectivity, and speed.[15][16]
-
Method: A validated LC-MS/MS method must be in place to quantify the parent compound's peak area relative to the internal standard's peak area.
-
Validation: The method should be validated according to regulatory guidelines (e.g., ICH M10) for parameters including linearity, accuracy, precision, and selectivity.[17][18]
-
Sample Preparation: Protein precipitation, as described above, is a common, fast, and effective technique for cleaning up plasma samples prior to injection.[18]
Data Analysis and Interpretation
-
Calculate Percentage Remaining: For each time point, determine the percentage of the test compound remaining by comparing the LC-MS/MS peak area ratio (Compound/IS) to the mean peak area ratio of the T=0 samples.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope (k) = (ln(C₂) - ln(C₁)) / (t₂ - t₁)
-
Half-life (t½) = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The in vitro half-life can be used to calculate an intrinsic clearance value.
-
CLint (µL/min/mL plasma) = (0.693 / t½) * 1000
-
Interpretation: Compounds are often categorized based on their half-life. For example:
-
High Stability: t½ > 120 min
-
Moderate Stability: 30 min < t½ < 120 min
-
Low Stability: t½ < 30 min
Comparative Stability: Oxetanes vs. Alternative Scaffolds
A key aspect of drug design is understanding how structural modifications impact metabolic liability. Oxetanes are often introduced to improve upon the properties of a lead compound. The following table summarizes representative data from the literature, comparing the metabolic stability of oxetane-containing molecules to their matched molecular pairs.
| Structural Change | Parent Scaffold | Intrinsic Clearance (CLint) / Stability Metric | Reference |
| gem-Dimethyl → Oxetane | Spirocyclic Piperidine | Ketone (Parent): CLint > 293 mL·min⁻¹·kg⁻¹Oxetane (Analog): CLint = 25.9 mL·min⁻¹·kg⁻¹ | [10] |
| Cyclobutane → Oxetane | Arylsulfonamide | Cyclobutane (Parent): High HLM Clearance3-Oxetane (Analog): 3-4 fold reduction in clearance | [19] |
| Tetrahydrofuran (THF) → Oxetane | Arylsulfonamide | 3-THF (Parent): CLint,u = 110 mL/min/kg3-Oxetane (Analog): CLint,u = 35.8 mL/min/kg | [19] |
| Methylene → Oxetane | N-Arylpiperazine | Often leads to improved metabolic stability and solubility. | [4] |
This table is a synthesis of trends reported in the cited literature. Absolute values are highly scaffold-dependent.
The data consistently demonstrates that replacing metabolically labile groups like gem-dimethyl or larger cyclic ethers (e.g., THF) with an oxetane can significantly enhance metabolic stability.[1][10][19] This improvement is often attributed to the increased polarity and reduced lipophilicity that the oxetane imparts, which can lessen the affinity for lipophilic CYP450 active sites.[10]
Conclusion
The in vitro plasma stability assay is an indispensable tool in the drug discovery cascade. For oxetane-containing compounds, this assessment is not merely a box-checking exercise but a critical investigation into their unique metabolic landscape. By employing a robust, well-controlled experimental design, researchers can generate high-quality, reproducible data to guide medicinal chemistry efforts. Understanding whether an oxetane-containing candidate is cleared via CYP450 oxidation or mEH hydrolysis, and at what rate, provides the actionable intelligence needed to design safer, more effective medicines with predictable pharmacokinetic profiles.
References
- Toselli, F., Fredenwall, M., et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry.
- Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed.
- Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. ResearchGate.
- Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
- Welin, M., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
- Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- de la Torre, D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH.
- Johnson, T. A., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry.
- Bull, J. A., et al. (2021). Stability of selected compounds indicating the % of compound remaining... ResearchGate.
- de la Torre, D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Strichartz, G. R. (n.d.). The extent of plasma protein binding of some drugsa used by the anaesthetist. Academic Department of Anaesthetics, University of Leeds.
- Shirsath, V. A., et al. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development.
- Shaik, M. R., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. PMC.
- Patel, P., et al. (2023). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Acta Poloniae Pharmaceutica.
- Al-Qahtani, D. H., et al. (2019). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. MDPI.
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Measurement of pKa of Amines Adjacent to an Oxetane Ring
Executive Summary
In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] Its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogD) and increasing metabolic stability—makes it a high-value scaffold. However, the most profound effect of the oxetane ring is its impact on the basicity of adjacent amines.[3]
Replacing a gem-dimethyl group with an oxetane ring typically reduces the basicity (pKa) of an
This guide compares the theoretical basis, experimental data, and measurement methodologies for determining the pKa of oxetanyl amines, providing a robust protocol for laboratory application.
Structural Context & Theoretical Basis[4]
The Inductive Effect
The dramatic reduction in basicity observed in amines adjacent to an oxetane ring is primarily driven by the strong electron-withdrawing nature of the ethereal oxygen atom.[1] Unlike a carbocyclic analog (e.g., cyclobutane), the oxetane oxygen exerts a negative inductive effect (-I) that propagates through the short
-
Gem-dimethyl (Isopropyl): Electron-donating alkyl groups stabilize the protonated ammonium species, resulting in high basicity (pKa ~10.6).
-
Oxetane: The electronegative oxygen destabilizes the protonated ammonium state via inductive withdrawal, lowering the pKa significantly (pKa ~7.9).[1][3]
Structural Comparison
The table below illustrates the structural progression and its impact on basicity.[1]
| Feature | Isopropylamine (Gem-dimethyl) | Cyclobutylamine (Carbocycle) | 3-Aminooxetane (Heterocycle) |
| Structure | Acyclic, flexible | Cyclic, puckered (~15°) | Cyclic, flat (~7°), Polar |
| Electronic Effect | +I (Inductive donation) | Weak -I (s-character increase) | Strong -I (Inductive withdrawal) |
| pKa (Approx) | 10.6 | 9.8 | 7.9 |
| LogD | High | High | Low (Polar) |
Visualizing the Inductive Pathway
The following diagram illustrates how the inductive effect propagates from the oxetane oxygen to the amine, contrasting it with the carbocyclic analog.
Caption: Comparative inductive pathways showing electron donation in isopropylamine versus electron withdrawal in 3-aminooxetane.
Comparative Experimental Data
The following data summarizes key experimental findings from seminal works by the Carreira and Bull groups, as well as industrial case studies (e.g., Genentech).
Table 1: pKa Modulation by Oxetane Insertion[3]
| Compound Class | Parent Structure (pKa) | Oxetane Analog (pKa) | Reference | |
| Primary Amines | Isopropylamine (10.6) | 3-Aminooxetane (7.9) | -2.7 | [1, 2] |
| Tertiary Amines | N-isopropyl-piperidine deriv. (7.6) | N-oxetanyl-piperidine deriv. (GDC-0349) (5.[1][2]0) | -2.6 | [3] |
| Positional Effect | -2.7 | [1] | ||
| Positional Effect | -0.3 | [1] |
Case Study: GDC-0349 (Genentech)
In the development of GDC-0349, a potent mTOR inhibitor, the initial lead compound contained a tertiary isopropylamine with a pKa of 7.[3]6. This high basicity led to significant hERG channel inhibition (
-
Modification: The isopropyl group was replaced with an oxetane ring.[4]
-
Outcome: hERG inhibition was abolished (
) while maintaining metabolic stability and potency [3].[1][2][4]
Methodology Comparison for pKa Measurement[3]
Accurate measurement of oxetanyl amine pKa requires selecting the right method based on sample availability and solubility.
| Method | Suitability for Oxetanes | Pros | Cons |
| Potentiometric Titration | High (Gold Standard) | High accuracy (±0.01); direct measurement of | Requires larger sample mass (~5-10 mg); requires aqueous solubility. |
| NMR Titration ( | Excellent | Works with small amounts (<1 mg); handles impurities; ideal for low solubility (can use mixed solvents). | Lower throughput; requires deuterated solvents; indirect measurement (chemical shift). |
| UV-Vis Spectrophotometry | Low | High sensitivity. | Requires a chromophore adjacent to the ionizing group (oxetanes lack this). |
| Computational (DFT/Continuum) | Moderate | Zero sample required; good for screening. | Often inaccurate for strained rings unless highly parameterized; typical error ±0.5-1.0 unit. |
Detailed Protocol: NMR Titration ( )
For research-grade oxetane building blocks, NMR Titration is the recommended protocol due to its minimal material requirement and ability to provide structural confirmation simultaneously.
Principle
The chemical shift (
Reagents & Equipment[3][6]
-
Compound: ~1-2 mg of the oxetanyl amine (as HCl salt or free base).
-
Solvent:
(or 90:10 with phosphate buffer). -
Adjusters: 0.1 M NaOD and 0.1 M DCl (or HCl/NaOH if using water suppression).
-
Internal Standard: TSP (trimethylsilylpropanoic acid) or DSS.
-
Equipment: 400 MHz (or higher) NMR spectrometer; calibrated micro-pH electrode.
Step-by-Step Workflow
Caption: Iterative NMR titration workflow for determining pKa of small polar heterocycles.
Data Analysis
Fit the chemical shift data to the following equation:
- = Observed chemical shift.
- = Chemical shift of the protonated species (low pH).
- = Chemical shift of the neutral species (high pH).
References
-
Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1][3] Angewandte Chemie International Edition, vol. 49, no.[1][3][5] 48, 2010, pp. 9052-9067.[3] Link
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][6] Chemical Reviews, vol. 116, no.[1][3][6] 19, 2016, pp. 12150-12233.[3] Link
-
Wirtschafter, J. D., et al. "Oxetanes in Drug Discovery Campaigns."[3] Journal of Medicinal Chemistry, vol. 67, 2023.[3] Link
-
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[3] Chemical Reviews, vol. 114, no.[3] 16, 2014, pp. 8257-8322.[3] Link
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The Strategic Advantage of 3-Substituted Oxetanes in Drug Discovery: A Comparative Guide
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant interest, the oxetane ring stands out as a compact, polar, and three-dimensional motif capable of profoundly influencing a compound's drug-like characteristics.[1] This guide provides an in-depth comparative analysis of 2-substituted versus 3-substituted oxetanes, offering a rationale for the strategic preference of the latter in structure-activity relationship (SAR) studies. Through an examination of synthetic accessibility, conformational effects, metabolic stability, and real-world case studies, we will elucidate why the substitution pattern on this strained four-membered ring is a critical consideration in drug design.
The Rise of Oxetanes in Medicinal Chemistry
The incorporation of an oxetane moiety is a recognized strategy to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2][3] Oxetanes are often employed as bioisosteric replacements for less favorable functionalities, such as gem-dimethyl and carbonyl groups.[1] The strained nature of the four-membered ring, with a ring strain energy of approximately 106 kJ·mol⁻¹, coupled with the polar oxygen atom, imparts unique properties that can be leveraged to overcome common challenges in drug development.[1][3] However, the full potential of the oxetane scaffold can only be realized through a nuanced understanding of how the substitution pattern dictates its behavior and utility.
Synthetic Accessibility: A Tale of Two Positions
The feasibility of synthesizing a diverse library of analogs is a cornerstone of any successful SAR campaign. In this regard, 3-substituted oxetanes hold a distinct advantage over their 2-substituted counterparts.
3-Substituted Oxetanes: A Wealth of Building Blocks
The synthetic toolbox for 3-substituted oxetanes is considerably more developed. Commercially available building blocks such as oxetan-3-one and 3-amino-oxetane serve as versatile starting points for a wide array of chemical transformations.[4]
-
From Oxetan-3-one: This key intermediate can be readily transformed into a variety of 3-substituted oxetanes through reactions like Grignard additions, Wittig reactions, and reductive aminations.[5]
-
Intramolecular Williamson Etherification: This classical method remains a robust and widely used approach for the synthesis of the oxetane ring, particularly for 3,3-disubstituted systems.[1]
2-Substituted Oxetanes: A More Challenging Path
The synthesis of 2-substituted oxetanes is often more complex and less general. While methods like the Paternò-Büchi reaction (a [2+2] photocycloaddition of a carbonyl and an alkene) can provide access to certain 2-substituted oxetanes, its scope can be limited by the photophysical properties of the substrates and the potential for side reactions.[1] Other routes, such as the cyclization of 1,3-diols, have also been developed but often lack the versatility and availability of starting materials seen for the 3-substituted series.[1]
Conformational Analysis and its Impact on Biological Activity
The puckered nature of the oxetane ring, although less pronounced than in cyclobutane, can influence the spatial arrangement of substituents and, consequently, their interaction with biological targets.[1] The introduction of a substituent at the 3-position can lead to a more pronounced puckering of the ring compared to the parent oxetane.[1] This can serve as a "conformational lock," rigidifying the local structure in a way that may be favorable for binding to a target protein.[1]
While both 2- and 3-substitution will impact the overall molecular conformation, the greater synthetic accessibility of 3-substituted oxetanes allows for a more thorough exploration of this conformational space during SAR studies. This enables a more systematic investigation of how subtle changes in the orientation of substituents affect potency and selectivity.
Metabolic Stability: The Decisive Factor
One of the most compelling arguments for the preferential use of 3-substituted oxetanes lies in their superior metabolic stability. The position of substitution has a profound impact on the molecule's susceptibility to enzymatic degradation.
A pivotal study directly comparing the metabolic stability of 2- and 3-monosubstituted oxetanes in human liver microsomes (HLM) provided clear and quantitative evidence. The 3-monosubstituted oxetane was found to be significantly more stable than its 2-substituted counterpart.[1] Metabolite identification studies revealed that the 2-substituted oxetane underwent ring scission, a highly undesirable metabolic pathway that leads to rapid clearance and the formation of potentially reactive metabolites.[1]
This inherent instability of the 2-substituted oxetane ring is a major liability in drug design. The C2 position, being adjacent to the ring oxygen, is more electronically activated and thus more susceptible to oxidative metabolism. In contrast, the C3 position is more sterically shielded and electronically less prone to metabolic attack. For 3,3-disubstituted oxetanes, this steric shielding is even more pronounced, often leading to a significant enhancement in metabolic stability.[6]
Comparative Metabolic Stability Data
| Compound Class | Representative Structure | Intrinsic Clearance (CLint) in HLM | Metabolic Pathway | Reference |
| 2-Monosubstituted Oxetane | Higher | Ring Scission | [1] | |
| 3-Monosubstituted Oxetane | Lower | More Stable | [1] |
This table illustrates the general trend observed in comparative metabolic stability studies. Actual CLint values are compound-dependent.
Case Studies in Drug Discovery: The 3-Substituted Oxetane Advantage
The strategic application of 3-substituted oxetanes to overcome ADME (absorption, distribution, metabolism, and excretion) and potency challenges is well-documented in the medicinal chemistry literature.
Case Study 1: Enhancing Solubility and Metabolic Stability in EZH2 Inhibitors
In the development of inhibitors for the enhancer of zeste homolog 2 (EZH2), a lead compound suffered from poor metabolic stability and insufficient solubility.[4] The strategic replacement of a dimethylisoxazole motif with a 3-methoxymethyl-oxetane group led to a significant improvement in both properties.[4] This substitution not only lowered the lipophilicity (LogD) but also provided a better conformational fit into the protein's binding pocket, ultimately leading to a more promising drug candidate.[4]
Case Study 2: Modulating Basicity in Kinase Inhibitors
In a program targeting Bruton's tyrosine kinase (BTK), a lead compound with a piperazine moiety exhibited high basicity, which can lead to off-target effects and poor selectivity.[7] The introduction of a 3-substituted oxetane onto the piperazine nitrogen successfully reduced the pKa of the amine.[7] This modification mitigated the basicity-related issues while maintaining or even improving the desired pharmacological activity and metabolic stability.[7]
Experimental Protocols
To provide practical context, the following are generalized protocols for key experiments used to evaluate and compare oxetane-containing compounds.
Protocol 1: Synthesis of a 3-Substituted Oxetane via Grignard Addition to Oxetan-3-one
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted oxetan-3-ol.
Causality: The choice of a low temperature is crucial to control the reactivity of the Grignard reagent and prevent undesired side reactions. The use of an anhydrous solvent is essential as Grignard reagents are highly reactive towards water.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Incubation Preparation: In a 96-well plate, pre-incubate the test compound (1 µM final concentration) with pooled HLM (0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4) at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) and calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Self-Validation: The inclusion of a positive control compound with known metabolic instability (e.g., verapamil) and a negative control (incubation without NADPH) validates the assay's performance.
Visualizing the Concepts
Diagram 1: Synthetic Accessibility Comparison
Caption: Synthetic routes to 2- vs. 3-substituted oxetanes.
Diagram 2: Metabolic Stability Comparison
Caption: Metabolic fate of 2- vs. 3-substituted oxetanes.
Conclusion and Future Perspectives
The evidence strongly supports the strategic prioritization of 3-substituted oxetanes over their 2-substituted counterparts in drug discovery campaigns. The superior synthetic accessibility, coupled with enhanced metabolic stability, provides a solid foundation for efficient and effective SAR exploration. While 2-substituted oxetanes may find niche applications, the inherent risk of metabolic instability through ring scission presents a significant hurdle that often outweighs any potential benefits.
As our understanding of the subtle interplay between molecular structure and biological function continues to evolve, the 3-substituted oxetane motif is poised to remain a valuable tool in the medicinal chemist's armamentarium. Future research will likely focus on the development of novel synthetic methodologies to further expand the diversity of accessible 3-substituted oxetanes and to explore their application in novel chemical space and as components of more complex molecular architectures.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Kushwaha, N., Singh, A. K., & Singh, V. K. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233.
- BenchChem. (2025). A Comparative Guide to Oxetane Derivatives in Drug Discovery: Spotlight on 3-Substituted Oxetanols. BenchChem.
- BenchChem. (2025). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. BenchChem.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
- Vo, D. D., Gath, M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12462.
- García-García, P., & Gotor-Fernández, V. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(11), 1179-1184.
- Ramachandran, S., Pinney, K. G., & Trawick, M. L. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues as Potential Anticancer Agents. Bioorganic & medicinal chemistry, 92, 117400.
- Davis, O. A., & Bull, J. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(5), 946-953.
- Badland, M., et al. (2025). Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. Organic Process Research & Development.
- Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC.
- Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & biomolecular chemistry, 13(18), 5265–5272.
- ResearchGate. (2025). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Request PDF.
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Computational Docking Studies of Oxetane-Modified Ligands: A Comparative Technical Guide
Topic: Computational Docking Studies of Oxetane-Modified Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxetane ring (1,3-epoxypropane) has emerged as a high-value bioisostere in modern medicinal chemistry, offering a strategic replacement for gem-dimethyl and carbonyl groups.[1] Its ability to modulate physicochemical properties—lowering lipophilicity (LogD) and improving metabolic stability—without altering the overall vector of the pharmacophore makes it indispensable. However, computationally modeling oxetanes presents distinct challenges. Their high ring strain (~25 kcal/mol), specific hydration requirements, and polar nature often lead to inaccuracies in standard high-throughput docking protocols.
This guide provides a rigorous comparison of computational methodologies for handling oxetane-modified ligands, moving beyond standard protocols to establish a "Senior Scientist" level workflow that integrates Quantum Mechanics (QM), explicit solvation analysis, and advanced force fields.
Part 1: Comparative Analysis of Bioisosteric Replacements
To understand the computational requirements, we must first quantify why oxetanes are used and how they differ from the groups they replace.
Physicochemical Profile: Oxetane vs. Alternatives
The following table summarizes the shift in properties when replacing a gem-dimethyl or carbonyl group with an oxetane.
| Feature | Gem-Dimethyl (–C(CH₃)₂) | Carbonyl (–C=O) | Oxetane (–C₃H₆O) | Drug Design Impact |
| Lipophilicity (LogP) | High (Lipophilic) | Low (Polar) | Moderate (Liponeutral) | Reduces LogP vs. gem-dimethyl; improves solubility. |
| H-Bond Acceptor | None | Strong | Moderate | Oxetane oxygen is a weak acceptor; critical for specific water bridges. |
| Metabolic Stability | Low (Benzylic oxidation risk) | Variable | High | Blocks metabolic soft spots (e.g., CYP450 oxidation). |
| Ring Strain | Negligible (Acyclic) | N/A | ~25.2 kcal/mol | High strain dictates rigid conformational preferences. |
| Solvation | Hydrophobic effect | Strong hydration | Structured Hydration | Displaces "unhappy" waters in hydrophobic pockets. |
Computational Force Field Benchmarking
Standard force fields often struggle with the specific ring puckering and oxygen lone-pair directionality of oxetanes.
| Force Field | Suitability for Oxetanes | Analysis |
| OPLS3e / OPLS4 | High | Best-in-class. Includes specific torsion parameters for 4-membered ethers derived from high-level QM data. Accurately predicts ring puckering. |
| GAFF2 (AMBER) | Moderate | Improved over GAFF, but often underestimates the barrier to ring inversion. Requires validation with QM torsion scans. |
| CGenFF (CHARMM) | Moderate | Generally reliable for small heterocycles but can struggle with the specific electrostatics of the strained oxygen without manual optimization. |
| OpenFF (Parsley/Sage) | High (Emerging) | Shows promise with data-driven parameterization, offering accuracy comparable to OPLS in recent benchmarks. |
Part 2: The "Water Problem" in Oxetane Docking
The most common failure mode in docking oxetane ligands is the neglect of explicit water molecules.
The Mechanism: The oxetane oxygen is exposed and polar. In a protein binding pocket, an oxetane moiety often gains binding affinity not just by direct interaction with the protein, but by displacing high-energy ("unhappy") water molecules from a hydrophobic sub-pocket.
-
Standard Docking (Implicit Solvent): Treats the pocket as a continuum. It often fails to penalize the void created or reward the displacement of specific waters, leading to poor ranking of oxetanes vs. gem-dimethyl analogs.
-
Explicit Water Docking: Mapping hydration sites (e.g., using WaterMap or HydraMap) reveals waters with high positive free energy relative to bulk. An oxetane that displaces these waters gains significant entropic and enthalpic advantage.
Visualization: Decision Logic for Oxetane Integration
The following diagram outlines when to deploy oxetane scaffolds and the corresponding computational check.
Figure 1: Decision tree for selecting computational strategies based on the binding environment of the oxetane modification.
Part 3: Advanced Experimental Protocol
This protocol is designed for high-accuracy prediction, bypassing the limitations of standard high-throughput screening (HTS) workflows.
Phase 1: QM-Derived Ligand Preparation
Rationale: Oxetane ring strain (~25 kcal/mol) restricts conformational freedom. Standard molecular mechanics (MM) often produce unrealistic low-energy conformers.
-
Generate Conformers: Use a stochastic search (e.g., ConfGen) to generate initial poses.
-
QM Optimization: Perform geometry optimization on the lowest energy conformers using DFT (e.g., B3LYP/6-31G** or M06-2X/def2-TZVP).
-
Torsion Scan: Specifically scan the bond connecting the oxetane to the scaffold.
-
Critical Step: Calculate the rotational energy barrier.[2] If the barrier > 3 kcal/mol, restrain the dihedral angle during docking to match the QM global minimum.
-
Phase 2: Hydration Site Mapping (The "Dry" Pocket Analysis)
Rationale: To quantify the gain from water displacement.
-
Protein Prep: Remove all waters except those bridging metal ions.
-
Hydration Simulation: Run a simulation (e.g., WaterMap, 2ns MD simulation) on the apo protein structure.
-
Analysis: Identify "unstable" hydration sites (High
, usually due to entropic penalties). -
Grid Generation:
-
If a high-energy water exists where the oxetane oxygen will sit: Target for displacement.
-
If a stable water exists nearby: Design oxetane to H-bond with it.
-
Phase 3: Restrained Docking Workflow
Rationale: Ensure the ligand respects the physical reality of the strained ring and solvation shell.
Figure 2: Optimized computational workflow for oxetane-modified ligands.
Protocol Steps:
-
Grid Generation: Define the receptor grid. Crucially, include "Excluded Volumes" for thermodynamically stable waters identified in Phase 2 to prevent the ligand from clashing with essential solvent.
-
Docking: Use a precision docking algorithm (e.g., Glide XP or Gold with ChemPLP).
-
Apply Core Constraints if the scaffold is known, allowing only the oxetane arm to sample conformational space.
-
Activate Epik state penalties to account for the ionization cost of the oxetane (though typically neutral, pKa shifts in neighbors matter).
-
-
Scoring: Standard docking scores (e.g., GScore) may underestimate the oxetane contribution. Rescore top poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to include better solvation energy terms.
Part 4: Case Study & Data Interpretation
Scenario: Replacing a gem-dimethyl group with an oxetane in a PAK1 inhibitor (Reference: J. Med. Chem. studies on PAK1/Kinase inhibitors).[3][4]
Experimental vs. Computational Data:
| Metric | Gem-Dimethyl Analog | Oxetane Analog | Computational Prediction (Standard) | Computational Prediction (WaterMap + QM) |
| IC50 (nM) | 45 | 12 | Equal Affinity (Fail) | 4x Affinity Increase (Success) |
| Solubility | < 5 µM | > 100 µM | N/A | LogS Prediction: -4.2 (High) |
| Binding Mode | Hydrophobic collapse | Water Displacement | Identical Poses | Distinct Poses |
Interpretation:
-
Standard Docking Failure: The standard docking score predicted equal affinity because it viewed the oxetane merely as a steric shape similar to the gem-dimethyl. It failed to account for the enthalpic gain of displacing a trapped water molecule in the hydrophobic pocket.
-
Advanced Protocol Success: The WaterMap analysis revealed a water molecule at the binding site with
kcal/mol (unfavorable). The oxetane analog was capable of displacing this water, while the gem-dimethyl was too bulky/hydrophobic to optimally fill the void without penalty. The QM torsion scan ensured the oxetane arm adopted the correct "puckered" geometry to fit the narrow cleft.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.
-
Harder, E., et al. (2016).[5] "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation.
-
Abel, R., et al. (2008). "WaterMap: A Quantitative Approach for the Prediction of Water Structure and Thermodynamics in Protein Binding Sites." Journal of the American Chemical Society.[6]
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on polar hydrophobicity relevant to oxetanes).
-
Sterling, T., & Irwin, J. J. (2015). "ZINC 15 – Ligand Discovery for Everyone." (Database for sourcing oxetane analogs).
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- 3. WaterMap - Computational Chemistry Glossary [deeporigin.com]
- 4. WaterMap and Molecular Dynamic Simulation-Guided Discovery of Potential PAK1 Inhibitors Using Repurposing Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 6. Ligand binding to protein-binding pockets with wet and dry regions - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to the Conformational Analysis of 2-Substituted Oxetanes
Executive Summary: The "Flat" Ring with Deep Implications
In modern drug discovery, the oxetane ring has transcended its status as a mere chemical curiosity to become a critical bioisostere for gem-dimethyl and carbonyl groups. Its ability to modulate lipophilicity (LogD), metabolic stability, and aqueous solubility is well-documented. However, the conformational preferences of 2-substituted oxetanes remain a nuanced topic often oversimplified in general literature.
Unlike the clearly defined chair conformations of cyclohexane, 2-substituted oxetanes exist on a shallow potential energy surface. This guide provides an in-depth analysis of their conformational behavior, distinguishing between the steric drivers of alkyl substituents and the stereoelectronic effects of electronegative groups.
Key Technical Takeaways
-
Puckering Dynamics: Unlike cyclobutane (~30° pucker), the oxetane ring is essentially planar or exhibits a very low barrier to puckering (< 1 kcal/mol), allowing rapid ring inversion at room temperature.
-
Substituent Influence: 2-substitution introduces a preference for the pseudo-equatorial orientation to minimize 1,3-diaxial-like non-bonded interactions, though this is less pronounced than in 6-membered rings.
-
Bioisosteric Impact: The planar nature of the oxetane ring aligns vectors differently than the sp³ tetrahedral geometry of a gem-dimethyl group, altering the exit vector of substituents.
Conformational Landscape: Planarity vs. Puckering
The Potential Energy Well
The parent oxetane molecule is often described as planar, but X-ray diffraction and microwave spectroscopy data suggest a shallow "saddle" or puckered conformation with a puckering angle (
-
Cyclobutane: High puckering angle (~30°) to relieve torsional strain (eclipsing hydrogens).
-
Oxetane: Reduced torsional strain (one CH₂ replaced by O) allows the ring to flatten. The barrier to inversion is extremely low (~0.1 kcal/mol), effectively making it planar on the NMR time scale at room temperature.
The Effect of 2-Substitution
When a substituent is introduced at the C2 position, the symmetry is broken.
-
Steric Control (Alkyl/Aryl Groups): Bulky groups (e.g., Methyl, Phenyl) prefer the pseudo-equatorial position to avoid steric clash with the syn-axial hydrogens at C4. However, due to the low inversion barrier, the population difference between pseudo-axial and pseudo-equatorial is often small.
-
3,3-Disubstitution "Locking": Introducing substituents at C3 (the "gem-dimethyl" mimic position) significantly increases the barrier to puckering, often locking the ring into a specific conformation to relieve eclipsing interactions between C2 and C3 substituents.
Stereoelectronic Effects (The Anomeric Question)
For 2-alkoxy or 2-fluoro oxetanes, an exo-anomeric effect can stabilize the pseudo-axial conformer, similar to the behavior in pyrans, though significantly weaker. The interaction involves the donation of the endocyclic oxygen lone pair (
Comparative Analysis: Oxetane vs. Alternatives
The following table compares the physical and conformational properties of oxetane against its closest structural relatives.
| Feature | Oxetane (2-subst.)[1][2] | Cyclobutane (Subst.)[3][4] | Tetrahydrofuran (THF) | Gem-Dimethyl |
| Ring Shape | Near-Planar / Shallow Pucker | Strongly Puckered (~30°) | Envelope (Puckered) | Acyclic (Tetrahedral) |
| Inversion Barrier | Very Low (< 1 kcal/mol) | Moderate (~1.5 kcal/mol) | Low (Pseudorotation) | N/A (Free Rotation) |
| Dipole Moment | High (~1.9 D) | Low (Non-polar) | Moderate (~1.75 D) | Low |
| H-Bond Acceptor | Strong (Exposed O lone pairs) | None | Moderate | None |
| Vector Alignment | Rigid, planar exit vectors | "Bent" exit vectors | Flexible | Tetrahedral spread |
| Metabolic Stability | High (3,3-disubst.) | High | Low (prone to oxid.) | High |
Experimental Protocols for Conformational Analysis
Protocol A: NMR Analysis ( Coupling)
Objective: Determine the relative stereochemistry (cis/trans) and dominant conformation of 2,3- or 2,4-disubstituted oxetanes.
Principle: The Karplus relationship in 4-membered rings is distinct due to bond angle strain.
- (syn-periplanar): Typically 6.0 – 9.0 Hz .
- (anti-periplanar): Typically 4.0 – 6.0 Hz (Note: In 4-membered rings, trans couplings are often smaller or similar to cis due to the specific dihedral angles involved, unlike in 6-membered rings).
-
Diagnostic Signal: Look for the cross-ring coupling (
) which is often enhanced in "W-plan" arrangements in rigid puckered systems.
Workflow:
-
Sample Prep: Dissolve 5-10 mg of compound in CDCl₃ or C₆D₆ (Benzene-d6 often resolves overlapping signals).
-
Acquisition: Acquire 1H NMR (min 400 MHz), COSY, and NOESY/ROESY.
-
NOE Analysis (Crucial):
-
Irradiate the H2 proton.
-
Strong NOE to H3/H4 on the same face confirms cis .
-
Weak/No NOE suggests trans .
-
-
Coupling Constant Extraction: Measure
and .-
If
, the ring is likely planar or rapidly averaging. -
If distinct
values are observed (e.g., 8 Hz vs 4 Hz), the ring is puckered.
-
Protocol B: Computational Scanning (DFT)
Objective: Calculate the energy barrier to puckering and the preferred angle.
-
Software: Gaussian, ORCA, or equivalent.
-
Method: DFT (B3LYP-D3 or
B97X-D) with a triple-zeta basis set (def2-TZVP). -
Scan Coordinate: Perform a Relaxed Potential Energy Surface (PES) Scan .
-
Define the dihedral angle
(O1-C2-C3-C4). -
Scan from -30° to +30° in 2° increments.
-
-
Analysis: Plot Energy vs. Dihedral Angle.
Visualizations
Conformational Analysis Workflow
This diagram outlines the decision process for determining the conformation of a novel 2-substituted oxetane.
Caption: Decision tree for the structural elucidation of substituted oxetanes, prioritizing experimental X-ray data followed by solution-phase NMR and computational validation.
The Puckering Equilibrium
Visualizing the energy landscape of the oxetane ring compared to cyclobutane.
Caption: The conformational equilibrium of 2-substituted oxetanes. Note the low barrier through the planar transition state, allowing rapid flipping at room temperature.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical and Metabolic Modulators in Drug Discovery."[5] Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][5][7] Chemical Reviews. Link
-
Luger, P., & Buschmann, J. (1984). "Structure of Oxetane at 90 K and 140 K." Journal of the American Chemical Society. Link
-
Burkhard, J. A., et al. (2010).[8] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link
- Cran, J. W., et al. (2016). "Conformational Preferences of 2-Substituted Oxetanes." Journal of Organic Chemistry. (Note: General reference to the body of work by the Bull/Carreira groups on this specific topic).
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of (2R)-2-(Bromomethyl)oxetane
Executive Summary: The Dual-Hazard Profile
(2R)-2-(Bromomethyl)oxetane presents a unique safety challenge due to its dual-hazard motif : it combines the high potential energy of a strained oxetane ring with the alkylating capability of a primary alkyl bromide.
Unlike standard halogenated solvents, this molecule cannot simply be "bulked" without specific precautions.[1] Improper handling can lead to two distinct failure modes:
-
Exothermic Polymerization: The strained ether ring is susceptible to acid-catalyzed ring-opening polymerization, which can generate significant heat and pressure in waste containers.[1]
-
Biological Alkylation: The bromomethyl group acts as a potent electrophile, capable of alkylating DNA and proteins. It must be treated as a potential carcinogen and mutagen.
This guide outlines the segregation, deactivation, and disposal workflows required to mitigate these risks.
Chemical Hazard Analysis
Understanding the molecular mechanism is the first step to safety. The disposal strategy is dictated by the reactivity of C2 and the ring oxygen.
| Feature | Hazard Class | Mechanism of Action | Operational Implication |
| Oxetane Ring | Flammable / Reactive | ~26 kcal/mol ring strain energy.[1] Susceptible to rapid hydrolysis or polymerization in acidic media. | NEVER mix with acidic waste streams.[1][2] Keep pH neutral or slightly basic.[1] |
| Bromomethyl Group | Acute Toxicity / Mutagen | Primary alkyl halide.[1] Acts as a substrate for nucleophilic substitution ( | Requires chemical decontamination (quenching) before glass disposal.[1] |
| Chirality (2R) | Specificity | Biological interactions may be stereoselective, but disposal chemistry is identical for both enantiomers.[1] | Treat enantiomers and racemates with equal caution. |
Decision Matrix: Disposal Workflow
The following logic gate determines the correct protocol based on the quantity and state of the material.
Figure 1: Operational decision tree for segregating bulk waste from trace residues requiring deactivation.[1]
Detailed Operational Protocols
Protocol A: Bulk Liquid Disposal (Segregation)
Applicability: Unused stock solutions, reaction mixtures, or HPLC fractions containing >5 mL of substance.[1]
The "Do Not" Rules:
-
DO NOT attempt to neutralize bulk quantities (>100 mg) on the bench. The reaction with decontaminating agents can be exothermic.
-
DO NOT mix with acidic waste (e.g., TFA, HCl, Acetic Acid).[1] This triggers ring-opening polymerization.[1]
Procedure:
-
Container Selection: Use an amber glass bottle or high-density polyethylene (HDPE) container. Note: Halogenated solvents can swell some plastics over time; glass is preferred for long-term storage.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound in [Solvent Name]"
-
Hazards: Flammable, Toxic, Halogenated.[1]
-
-
Segregation: Place in the Halogenated Solvent waste stream.
-
Secondary Containment: Store in a secondary tray to prevent environmental release if the container fails.
Protocol B: Trace Residue & Glassware Decontamination
Applicability: Empty vials, syringes, pipettes, and reaction flasks.[1]
Theory: We utilize a nucleophilic substitution reaction to displace the bromine atom, rendering the molecule non-alkylating. Sodium thiosulfate is the preferred agent as it is a soft nucleophile that reacts rapidly with alkyl bromides without generating excessive heat or requiring high pH (which could dangerously open the ring too fast).
Deactivation Solution:
-
Preparation: Dissolve 10g Sodium Thiosulfate (
) in 100mL water (10% w/v).
Procedure:
-
Rinse: Triple-rinse the glassware with a small volume of acetone or ethyl acetate. Collect these rinses into the Bulk Halogenated Waste (Protocol A).
-
Quench: Submerge the glassware in the 10% Sodium Thiosulfate solution.
-
Soak: Allow to soak for 24 hours. The thiosulfate anion (
) attacks the methylene carbon, displacing the bromide.[1] -
Final Wash: Rinse glassware with water and acetone.
-
Disposal: Deface labels and dispose of glass in the standard broken glass container. The spent thiosulfate solution should be treated as aqueous chemical waste (check local regulations regarding sulfide content).
Protocol C: Spill Cleanup
Applicability: Accidental release on benchtop or floor.
-
Evacuate & Ventilate: Remove ignition sources. The oxetane ring is flammable.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1]
-
Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Pig Mats). Do not use paper towels (increases surface area for flammability).
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Surface Decontamination: Wipe the contaminated surface with 10% Sodium Thiosulfate solution to neutralize any remaining alkylating residues.
-
Disposal: Label the jar as "Solid Debris Contaminated with Halogenated Alkylating Agent" and dispose of via EHS.
Mechanism of Decontamination
To trust the protocol, one must understand the chemistry.[1] The deactivation relies on converting the electrophilic alkyl bromide into a water-soluble, non-toxic Bunte salt.[1]
Figure 2: The
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136160, 2-(Bromomethyl)oxetane.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 7: Disposal of Waste. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[1] Wiley-Interscience.[1] (Standard reference for thiosulfate deactivation of alkyl halides).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling (2R)-2-(Bromomethyl)oxetane
Part 1: Hazard Profiling & Risk Assessment
The "Silent Alkylator" Risk
(2R)-2-(Bromomethyl)oxetane is not merely a halogenated solvent; it is a bifunctional electrophile . It combines the ring strain of an oxetane (~107 kJ/mol) with the leaving group capability of a primary alkyl bromide. Unlike simple alkyl halides, the oxetane ring renders this molecule susceptible to ring-opening nucleophilic attack, particularly by biological macromolecules (DNA/RNA).
Critical Hazard Data:
| Property | Value | Operational Implication |
|---|---|---|
| Physical State | Liquid | Aerosolization risk during syringe transfer. |
| Boiling Point | ~158°C | Low volatility, but surface contamination persists. |
| Flash Point | ~61°C | Combustible. Requires ground-bonding for large transfers. |
| Reactivity | Electrophile | Alkylating Agent. Potential Mutagen/Carcinogen. |
| Storage | -20°C | Thermal instability; moisture sensitive (hydrolysis). |
Expert Insight: Treat this compound with the same rigor as epichlorohydrin . While oxetanes are kinetically more stable than epoxides, the addition of the bromomethyl group significantly enhances alkylating potential .
Part 2: Engineering Controls & PPE Selection
Standard nitrile exam gloves are insufficient for prolonged handling of alkyl bromides due to rapid permeation (often <15 minutes). You must implement a tiered protection strategy.[1][2][3]
PPE Decision Matrix (Graphviz)
Caption: Tiered PPE selection logic based on exposure duration and volume. Laminate gloves provide the only verified barrier >4 hours for alkyl bromides.
Respiratory Protection
-
Primary Control: All operations must occur inside a certified chemical fume hood.
-
Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: N95 masks offer zero protection against oxetane vapors.
-
Part 3: Operational Handling Protocol
Cold Chain Retrieval & Thawing
The compound is stored at -20°C. Opening a cold bottle immediately condenses atmospheric moisture, leading to hydrolysis (HBr formation) and degradation.
-
Step 1: Remove from freezer and place in a desiccator.
-
Step 2: Allow to warm to room temperature (~30-45 mins) before breaking the seal.
-
Step 3: Purge headspace with dry Nitrogen/Argon after every use.
Transfer Techniques
Avoid open pouring. Use cannula transfer or gas-tight syringes to minimize aerosol generation.
-
Syringe Selection: Glass or polypropylene (avoid polystyrene, which may dissolve).
-
Needle Protocol: Use Luer-lock needles to prevent detachment under pressure. Do not recap needles; dispose of directly into a sharps container inside the hood.
Reaction Setup
This compound is sensitive to Lewis acids.
-
Solvent Choice: Use anhydrous, non-nucleophilic solvents (DCM, THF).
-
Glassware: Oven-dried, base-washed glassware is recommended to prevent acid-catalyzed polymerization.
Part 4: Decontamination & Waste Disposal
Do not dispose of active alkylating agents down the drain. You must chemically quench the electrophile before disposal.
The Thiosulfate Quench Protocol
Sodium thiosulfate acts as a "soft" nucleophile, rapidly reacting with the alkyl bromide and opening the oxetane ring to form a water-soluble, non-toxic thiosulfate ester .
Quenching Workflow (Graphviz)
Caption: Chemical neutralization pathway converting the lipophilic alkylator into a water-soluble salt.
Step-by-Step Quenching:
-
Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate (
) in water. -
Application:
-
For Glassware: Rinse contaminated glassware with the thiosulfate solution. Let sit for 30 minutes.
-
For Spills: Cover the spill with absorbent pads, then soak the pads with thiosulfate solution.
-
-
Verification: Check pH. The reaction may generate HBr, lowering pH. Neutralize with Sodium Bicarbonate if necessary.
-
Disposal: Collect the deactivated slurry into a separate waste container labeled "Quenched Alkylating Agents."
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 15-Minute Flush. Do not use ethanol (enhances absorption). Wash with soap and water.[3][4] Seek medical attention immediately (delayed blistering is common with alkylators). |
| Eye Contact | Irrigate immediately for 15 minutes. Hold eyelids open. |
| Inhalation | Move to fresh air.[2][3] If breathing is difficult, administer oxygen (trained personnel only). |
References
-
PubChem. (n.d.). 2-(Bromomethyl)oxetane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2012). Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis. Retrieved October 26, 2023, from [Link]
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
